Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQHIKZELWYFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645617 | |
| Record name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-08-7 | |
| Record name | Ethyl 2,4-difluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, a keto-ester of significant interest in medicinal chemistry and drug development. Due to the limited direct commercial availability and public indexing of a specific CAS number for this ethyl ester, this document focuses on its synthesis from the well-characterized precursor, 5-(2,4-difluorophenyl)-5-oxovaleric acid, and extrapolates its properties and applications based on established chemical principles and data from structurally analogous compounds.
Chemical Identity and Core Identifiers
While a dedicated CAS number for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is not consistently reported in major chemical databases, it is unequivocally defined by its chemical structure and can be systematically named. The primary precursor, 5-(2,4-difluorophenyl)-5-oxovaleric acid , is well-documented with the following identifiers:
| Identifier | Value |
| CAS Number | 898766-25-1 |
| Molecular Formula | C₁₁H₁₀F₂O₃ |
| Molecular Weight | 228.19 g/mol |
| IUPAC Name | 5-(2,4-difluorophenyl)-5-oxopentanoic acid |
The subject of this guide, the corresponding ethyl ester, is identified as:
| Identifier | Value |
| Chemical Name | Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate |
| Molecular Formula | C₁₃H₁₄F₂O₃ |
| Molecular Weight | 256.24 g/mol |
A structurally similar compound, Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate, is assigned the CAS number 898752-98-2, suggesting that a unique CAS number for the 2,4-difluoro isomer likely exists but is not widely indexed.[1] Researchers are advised to use the chemical name and structure for unambiguous identification.
Caption: Chemical structure of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.
Synthesis and Manufacturing
The primary and most logical synthetic route to Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is through the esterification of its corresponding carboxylic acid, 5-(2,4-difluorophenyl)-5-oxovaleric acid.
Fischer esterification is a classic and dependable method for this transformation. The reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Caption: Fischer esterification workflow for the synthesis of the target compound.
Detailed Protocol:
-
Reaction Setup: To a solution of 5-(2,4-difluorophenyl)-5-oxovaleric acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heating: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.
Causality Behind Experimental Choices:
-
Excess Ethanol: Using ethanol as the solvent and in large excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Acid Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the acid catalyst and any unreacted carboxylic acid, simplifying the subsequent purification.
Physicochemical Properties (Predicted)
The exact physicochemical properties of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate are not extensively published. However, based on its structure and data from similar compounds like ethyl valerate, the following properties can be predicted:
| Property | Predicted Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | >200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Insoluble in water. |
| Stability | Stable under normal laboratory conditions.[1] |
Applications in Pharmaceutical Research and Development
The structural motif of a substituted phenyl keto-ester is a valuable pharmacophore and a versatile synthetic intermediate in drug discovery.
The ketone and ester functionalities provide two reactive handles for the construction of various heterocyclic ring systems, which are prevalent in many classes of drugs. For instance, similar keto-esters are precursors for the synthesis of pyrimidines, pyridazines, and other nitrogen-containing heterocycles.
The 2,4-difluorophenyl group is a common substituent in many modern pharmaceuticals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. For example, Voriconazole, an antifungal agent, contains a difluorophenyl moiety, and its synthesis involves intermediates with similar structural features.[2]
Ethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[3] The structural similarity of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate suggests its potential as a building block for novel P-CABs or other therapeutic agents targeting acid-related disorders.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of any precursors or reagents used in its synthesis.
Conclusion
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is a valuable, albeit not widely commercialized, chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from the corresponding carboxylic acid makes it accessible for research purposes. The presence of the difluorophenyl group, combined with the versatile keto-ester functionality, positions this compound as a key building block for the development of novel therapeutic agents. Further research into its applications is warranted and is expected to unveil new avenues in drug discovery.
References
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[Link]
Sources
Technical Guide: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate as a Strategic Pharmaceutical Intermediate
This guide provides an in-depth technical analysis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate , a specialized fluorinated building block used in the synthesis of complex pharmaceutical active ingredients (APIs).
Executive Summary
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (CAS: 898753-08-7) is a versatile bifunctional intermediate characterized by a 2,4-difluorophenyl ketone moiety linked to an ethyl ester via a propyl chain. This compound serves as a critical "linchpin" in medicinal chemistry, primarily for introducing the metabolically stable 2,4-difluorophenyl group—a privileged structure found in numerous antifungals (e.g., Fluconazole) and antipsychotics (e.g., Iloperidone).
Its dual functionality (ketone and ester) allows for divergent synthetic pathways, making it a key precursor for 2-arylpiperidines , 6-aryl-2-piperidones , and dihydropyridazinones . These scaffolds are central to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors , Neurokinin-1 (NK1) antagonists , and next-generation Histone Deacetylase (HDAC) inhibitors .
Chemical Profile & Structural Analysis
Physicochemical Properties
| Property | Specification |
| Chemical Name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate |
| CAS Number | 898753-08-7 |
| Molecular Formula | C₁₃H₁₄F₂O₃ |
| Molecular Weight | 256.25 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~340°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Structural Reactivity Analysis
-
2,4-Difluorophenyl Group: The fluorine atoms at the 2 and 4 positions deactivate the ring towards further electrophilic substitution but increase metabolic stability against P450 oxidation. They also enhance lipophilicity, aiding blood-brain barrier (BBB) penetration for CNS targets.
-
C5-Ketone: Highly susceptible to reduction (to alcohol or methylene) or nucleophilic attack (e.g., reductive amination).
-
Ethyl Ester: Serves as a latent handle for cyclization (lactamization) or hydrolysis to the free acid (CAS: 898766-25-1).
Synthetic Utility & Mechanism of Action
The core utility of this intermediate lies in its ability to form nitrogen heterocycles. The distance between the ketone and the ester (3 methylene units) is perfectly optimized for forming 6-membered rings .
Primary Synthetic Pathways
-
Reductive Cyclization (Piperidinones): Reaction with primary amines under reducing conditions yields 6-(2,4-difluorophenyl)-2-piperidinones . These lactams are scaffolds for NK1 antagonists.
-
Hydrazine Cyclization (Pyridazinones): Reaction with hydrazine yields 6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-ones , a scaffold often explored in cardiovascular and anti-inflammatory drug discovery.
-
Asymmetric Reduction: Enantioselective reduction of the ketone yields chiral hydroxy-esters, precursors to chiral 2-arylpiperidines .
Visualization of Synthetic Logic
Caption: Divergent synthetic pathways from Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate to bioactive heterocycles.
Experimental Protocols
Synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
Context: This protocol utilizes a Friedel-Crafts acylation. The choice of Ethyl Glutaryl Chloride over Glutaric Anhydride prevents the formation of the double-acid byproduct and allows for a cleaner workup.
Reagents:
-
1,3-Difluorobenzene (1.0 eq)
-
Ethyl Glutaryl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).
-
Solvation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (150 mL). Cool the suspension to 0°C using an ice bath.
-
Acylation: Add Ethyl Glutaryl Chloride (21.4 g, 120 mmol) dropwise over 30 minutes. The solution will turn yellow/orange as the acylium ion complex forms.
-
Substrate Addition: Add 1,3-Difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining the internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (1N) mixture. Caution: Exothermic reaction.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Workup: Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).
Quality Control: Impurity Profiling
In pharmaceutical manufacturing, controlling regioisomers is critical.
| Impurity | Origin | Control Strategy |
| 2,6-Difluoro Isomer | Regioisomer from acylation at the 2-position (between fluorines). | Sterically disfavored but possible. Remove via crystallization or chromatography. |
| Di-acylated Species | Over-reaction of the substrate. | Use slight excess of 1,3-difluorobenzene or strict stoichiometry (1.0 eq). |
| Hydrolyzed Acid | Moisture ingress hydrolyzing the ester. | Maintain anhydrous conditions; store under N₂ at 2-8°C. |
Critical Process Parameters (CPP) & Safety
Safety & Handling
-
Hazards: The compound is an ester and likely a mild irritant. The precursors (AlCl₃, Acid Chlorides) are corrosive and moisture-sensitive.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood.
-
Storage: Store at 2-8°C under inert gas. Avoid contact with strong oxidizers or strong bases (which cause hydrolysis).
Process Validations
-
Temperature Control: During the Friedel-Crafts reaction, keeping the temperature <5°C during addition is crucial to minimize the formation of the 2,6-difluoro regioisomer .
-
Moisture Control: AlCl₃ is deactivated by water. Use anhydrous solvents (Karl Fischer < 0.05%).
Visualization of Impurity Logic
Caption: Regioselectivity challenges in the synthesis of the 2,4-difluorophenyl scaffold.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Friedel-Crafts acylation mechanisms). Link
-
ChemScene. (n.d.). Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate Product Page. Retrieved February 27, 2026. Link
-
Sigma-Aldrich. (n.d.). 5-(2,4-Difluorophenyl)-5-oxovaleric acid Search Results. Retrieved February 27, 2026. Link
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Reference for the utility of fluorine substitutions in drug design). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
The Strategic Incorporation of the 2,4-Difluorophenyl Moiety in Modern Drug Discovery: A Review of Synthesis, Bioactivity, and Structure-Activity Relationships
An In-depth Technical Guide for Drug Discovery Professionals
Abstract: The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various fluorination patterns, the 2,4-difluorophenyl moiety has emerged as a privileged structural motif, present in a diverse array of approved drugs and clinical candidates. This guide provides a comprehensive technical overview of the role of 2,4-difluorophenyl derivatives in drug discovery. We will explore the fundamental physicochemical advantages conferred by this substitution pattern, detail common synthetic strategies and structural validation workflows, and present in-depth case studies across key therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the 2,4-difluorophenyl group in the design of next-generation therapeutics.
Part 1: The Physicochemical and Pharmacokinetic Significance of the 2,4-Difluorophenyl Group
The Role of Fluorine in Medicinal Chemistry
The strategic replacement of hydrogen with fluorine has become a routine and powerful tool in drug design. Fluorine's high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond (bond energy ~116 kcal/mol) impart unique properties to organic molecules. These modifications can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa to improve cell permeability and oral bioavailability.[1] A significant percentage of new drugs approved each year contain at least one fluorine atom, underscoring the impact of this strategy.[1]
Unique Properties of the 2,4-Difluoro Substitution Pattern
The 2,4-difluoro substitution pattern on a phenyl ring offers a distinct combination of electronic and steric effects that medicinal chemists can exploit:
-
Modulation of Electronics and pKa: The two electron-withdrawing fluorine atoms significantly lower the electron density of the aromatic ring. This effect can drastically alter the pKa of adjacent functional groups. For instance, in aniline derivatives, this substitution lowers the basicity of the nitrogen, which can be crucial for optimizing binding interactions or avoiding off-target effects.
-
Enhanced Metabolic Stability: The C-F bond is highly resistant to cleavage by metabolic enzymes. Placing fluorine atoms at the C2 and C4 positions can protect the aromatic ring from hydroxylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many drug molecules. This can lead to an extended plasma half-life and improved pharmacokinetic profile.
-
Increased Binding Affinity: The 2,4-difluorophenyl moiety can participate in a range of non-covalent interactions within a protein's binding pocket. These include hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and halogen bonds. These additional interactions can significantly increase the binding affinity and selectivity of a drug for its target. For example, careful structure-activity relationship (SAR) studies for the γ-secretase inhibitor Nirogacestat revealed that the difluorinated tetralin unit was critical for its high potency.[1]
Part 2: Synthesis and Structural Elucidation of 2,4-Difluorophenyl-Containing Scaffolds
The successful incorporation of the 2,4-difluorophenyl moiety into a drug candidate relies on robust synthetic methodologies and rigorous structural confirmation.
Common Synthetic Routes
Several reliable synthetic strategies are employed to construct molecules containing the 2,4-difluorophenyl group.
-
Amide Bond Formation: A straightforward approach involves the condensation reaction between a carboxylic acid derivative (like an acyl chloride) and 2,4-difluoroaniline. This is a high-yielding and widely used method for creating N-aryl amides.[2]
-
Friedel-Crafts Acylation: This classic reaction can be used to attach a 2,4-difluorophenyl group to a carbonyl-containing fragment. For instance, the synthesis of a key intermediate for the drug Nirogacestat involves the Friedel-Crafts acylation of ethylene with 2,4-difluorophenyl acetyl chloride.[1]
-
Cross-Coupling Reactions: Modern cross-coupling reactions provide a versatile means to form C-C bonds. A patented one-step synthesis of the anti-inflammatory drug Diflunisal utilizes a low-cost, iron- and titanium-catalyzed coupling between 2,4-difluorophenyl magnesium halide (a Grignard reagent) and a 5-halogenated salicylic acid derivative.[3]
Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide
This protocol describes a representative synthesis of a tri-fluorinated benzamide via a standard condensation reaction, adapted from published procedures.[2]
Objective: To synthesize N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,4-difluoroaniline.
Materials:
-
2-fluorobenzoyl chloride
-
2,4-difluoroaniline
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.05 eq) in dichloromethane to the flask dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterize the final compound using NMR, mass spectrometry, and melting point analysis.
Structural Validation Workflow
Unambiguous determination of a molecule's three-dimensional structure is critical in drug development.[4] For novel 2,4-difluorophenyl derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a comprehensive structural validation.
-
NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms in solution. 1H, 13C, and 19F NMR are essential. 2D NMR experiments (COSY, HSQC, HMBC) are used to confirm proton and carbon signal assignments and establish through-bond correlations.[4]
-
X-ray Crystallography: Yields a precise three-dimensional model of the molecule in the solid state, providing atomic coordinates, bond lengths, and bond angles. This technique is the gold standard for absolute structure confirmation, provided that high-quality single crystals can be grown.[2][4]
Caption: Workflow for Synthesis and Structural Validation.
Part 3: Therapeutic Applications and Case Studies
The 2,4-difluorophenyl moiety is a key component in drugs targeting a wide range of diseases.
Anticancer Agents
Case Study: N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective B-Raf Inhibitors
Mutations in the B-Raf kinase, particularly the V600E mutation, are major drivers in cancers like melanoma and colorectal cancer.[5] A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as potent and selective inhibitors of B-Raf(V600E).[5][6]
-
Mechanism of Action: These compounds act as Type II kinase inhibitors, binding to an inactive conformation of the B-Raf kinase. The 2,4-difluorophenyl group plays a crucial role by inserting into a key hydrophobic pocket, contributing significantly to the compound's high affinity and selectivity. Inhibition of B-Raf(V600E) blocks downstream signaling through the MAPK/ERK pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[5]
Caption: Inhibition of the B-Raf(V600E) pathway.
-
Quantitative Data: The compounds demonstrated potent low-nanomolar IC₅₀ values against the B-Raf(V600E) kinase and strong antiproliferative activity in cancer cell lines harboring this mutation.[5][6]
| Compound | B-Raf(V600E) IC₅₀ (nM) | Colo205 Cell Proliferation IC₅₀ (nM) |
| Vemurafenib (1) | 31 | 95 |
| Compound 3s | 12 | 100 |
| Compound 3t | 10 | 80 |
| Data sourced from ACS Med Chem Lett. 2015;6(5):543-7.[6] |
Antifungal Agents
Case Study: Azole Antifungals and their Analogs
The 2,4-difluorophenyl group is a hallmark of many successful azole antifungal drugs, including fluconazole and voriconazole.[7] This class of drugs is essential for treating systemic fungal infections.
-
Mechanism of Action: Azole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen of the azole ring binds to the heme iron in the enzyme's active site, while the 2,4-difluorophenyl group occupies a hydrophobic channel, ensuring a tight and selective fit. Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[7]
-
Enhanced Efficacy: Novel derivatives, such as 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, have been designed as analogs of fluconazole. These compounds have shown superior efficacy against various Candida species, including strains resistant to conventional therapies.[7]
| Compound/Analog | Candida albicans MIC (μg/mL) | Candida krusei MIC (μg/mL) |
| Fluconazole | 0.25 - 4 | 16 - 64 |
| Ketoconazole | <0.03 - 1 | 0.25 - 4 |
| Dithiocarbamate Analog 2b | <0.03 - 0.25 | <0.03 - 1 |
| Dithiocarbamate Analog 3a | <0.03 - 0.125 | <0.03 - 0.5 |
| MIC (Minimum Inhibitory Concentration) data represents the range observed against various strains. Data sourced from BenchChem.[7] |
Part 4: Future Outlook and Conclusion
The 2,4-difluorophenyl moiety is a validated and highly versatile building block in drug discovery. Its ability to confer favorable properties—from metabolic stability to enhanced binding affinity—has secured its place in the medicinal chemist's toolkit. Current research continues to explore its incorporation into novel scaffolds targeting a growing list of diseases. A series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have recently been investigated for their anticancer properties against triple-negative breast cancer, prostate cancer, and melanoma.[8] Similarly, novel 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][2][9]oxazine-2,4(3H)-diones have been identified as inhibitors of RANKL-induced osteoclastogenesis, with potential applications in bone diseases.[10]
As our understanding of disease biology deepens and synthetic methodologies advance, the strategic application of the 2,4-difluorophenyl group will undoubtedly continue to fuel the development of innovative and effective therapeutics.
References
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]
-
CAS No : 135634-18-3 | Product Name : 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime Hydrochloride. Pharmaffiliates. Available from: [Link]
-
FDA approved fluorine-containing drugs in 2023. European Journal of Medicinal Chemistry. Available from: [Link]
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone. PubChem. Available from: [Link]
-
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. PMC. Available from: [Link]
-
Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. ResearchGate. Available from: [Link]
-
Novel inhibitors of RANKL-induced osteoclastogenesis: Design, synthesis, and biological evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][2][9]oxazine-2,4(3H)-diones. PubMed. Available from: [Link]
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SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Available from: [Link]
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A Tale of Two Ketones: An In-depth Technical Guide to Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate and 5-Oxopentanoate Derivatives for Drug Development Professionals
In the landscape of modern drug discovery, the precise molecular architecture of synthetic intermediates is paramount. The seemingly subtle difference between an aryl ketone and a simple aliphatic ketone can dictate the success or failure of a multi-year research program. This guide provides a comprehensive analysis of two critical classes of building blocks: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate and its aliphatic cousins, the 5-oxopentanoate derivatives. We will explore their fundamental structural distinctions, the strategic implications for their synthesis, their divergent reactivity, and ultimately, how these differences are leveraged in the design of novel therapeutics.
The Core Distinction: Aromatic vs. Aliphatic Ketones
The fundamental difference lies in the nature of the group attached to the carbonyl (C=O) at the 5-position of the pentanoate chain.
-
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate features a 2,4-difluorophenyl group, making it an aryl ketone . The presence of this aromatic ring, adorned with two electron-withdrawing fluorine atoms, profoundly influences the molecule's electronic properties, steric hindrance, and potential for specific biological interactions.
-
5-Oxopentanoate derivatives , in their simplest form, possess an alkyl or hydrogen at this position, classifying them as aliphatic ketones .[1] Their reactivity is primarily governed by the inherent polarity of the carbonyl group and the acidity of the alpha-protons.
This core structural divergence is the genesis of all subsequent differences in their chemical behavior and applications.
Synthesis Strategies: Tailored Approaches for Different Targets
The synthetic routes to these two classes of compounds are dictated by their distinct structural features.
Synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate: The Power of Friedel-Crafts Acylation
The construction of the aryl ketone moiety in Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is most efficiently achieved through Friedel-Crafts acylation .[2][3][4] This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.[2][4]
Causality Behind Experimental Choices:
-
Reactants: The reaction typically involves the aromatic substrate (1,3-difluorobenzene) and an acylating agent derived from a five-carbon chain with a terminal ester, such as ethyl 5-chloro-5-oxovalerate. The use of an acyl chloride or anhydride is common.[3]
-
Catalyst: A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is essential.[3][4] The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3]
-
Regioselectivity: The directing effects of the fluorine substituents on the aromatic ring guide the position of acylation.
Experimental Protocol: Friedel-Crafts Acylation for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: 1,3-difluorobenzene (1.0 equivalent) and a suitable dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) are added to the flask.
-
Catalyst Addition: The reaction vessel is cooled to 0°C in an ice bath. Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) is added portion-wise, allowing for the formation of a slurry.
-
Acylating Agent Addition: Ethyl 5-chloro-5-oxovalerate (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Synthesis of 5-Oxopentanoate Derivatives: Versatility in Aliphatic Chemistry
The synthesis of aliphatic 5-oxopentanoate derivatives offers a broader range of synthetic strategies, not being reliant on a specific named reaction like Friedel-Crafts.
-
Oxidation of Precursors: A common and effective method involves the oxidation of a corresponding alcohol precursor, such as ethyl 5-hydroxypentanoate.[5] The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid.[5] Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed for this selective transformation.[5]
-
Ozonolysis of Cyclic Alkenes: The cleavage of a carbon-carbon double bond in a cyclic alkene, such as cyclopentene, using ozone (O₃) followed by a reductive work-up can yield a difunctional linear molecule, which can then be further manipulated to form the desired 5-oxopentanoate.
-
From Glutaric Acid Derivatives: Routes starting from 2-methylglutaric acid or its anhydride have also been explored, involving selective reduction steps.[5]
Experimental Workflow: Oxidation of Ethyl 5-hydroxypentanoate
Caption: Workflow for the oxidation of an alcohol to a ketone.
Reactivity and Physicochemical Properties: A Comparative Analysis
The structural differences between these two classes of compounds give rise to distinct reactivity profiles and physicochemical properties.
| Property | Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate | 5-Oxopentanoate Derivatives | Rationale for Difference |
| Electrophilicity of Carbonyl Carbon | Less electrophilic | More electrophilic | The lone pairs of electrons on the oxygen of the aromatic ring can be delocalized into the carbonyl group, reducing its partial positive charge. The fluorine atoms, while electron-withdrawing through induction, have their effect somewhat counteracted by resonance. |
| Acidity of Alpha-Protons | Less acidic | More acidic | The electron-withdrawing nature of the carbonyl group in aliphatic ketones makes the adjacent alpha-protons more acidic and susceptible to deprotonation, facilitating enolate formation. |
| Keto-Enol Tautomerism | Less favored enol form | More favored enol form | The enol form of β-keto esters is stabilized by conjugation and intramolecular hydrogen bonding.[6] While not a β-keto ester, the principle of enol stabilization is more pronounced in the aliphatic derivatives. |
| Lipophilicity (LogP) | Higher | Lower | The presence of the aromatic ring significantly increases the lipophilicity of the molecule. For example, the calculated LogP for a similar compound, Ethyl 5-(3-fluorophenyl)-5-oxovalerate, is 2.7418.[7] |
| Potential for π-π Stacking | High | None | The aromatic ring can participate in π-π stacking interactions with biological targets, such as aromatic amino acid residues in proteins. |
Keto-Enol Tautomerism: A Deeper Dive
Keto-enol tautomerism is an equilibrium between a keto form (containing a carbonyl group) and an enol form (a hydroxyl group attached to a double bond).[6][8] For many simple ketones, the keto form is heavily favored.[8] However, for β-dicarbonyl compounds, the enol form can be significantly stabilized.[6][9] The extent of enolization is influenced by factors such as the solvent, with non-polar solvents often favoring the enol form.[6] This equilibrium can be studied using techniques like ¹H NMR spectroscopy and UV-Vis spectroscopy.[6]
Applications in Drug Development: From Scaffolds to Active Moieties
The distinct properties of these two classes of compounds translate into different roles in drug discovery and development.
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate: A Privileged Scaffold in Medicinal Chemistry
The 2,4-difluorophenyl motif is a common feature in many biologically active compounds. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool for medicinal chemists.
-
Anticancer Agents: Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their effects on various cancer cell lines.[10]
-
Antifungal Agents: The difluorophenyl group is present in important antifungal drugs. For instance, intermediates containing this moiety are crucial for the synthesis of agents like voriconazole, which is used to treat serious fungal infections.[11]
-
Enzyme Inhibitors: The rigid structure and electronic properties of the difluorophenyl group make it an attractive scaffold for designing inhibitors that can fit into the active sites of enzymes.
Logical Relationship: From Intermediate to Drug Candidate
Caption: The progression from a key intermediate to a drug candidate.
5-Oxopentanoate Derivatives: Versatile Building Blocks for Diverse Structures
The greater reactivity of the carbonyl group and the alpha-protons in aliphatic 5-oxopentanoate derivatives makes them highly versatile intermediates for constructing a wide array of molecular architectures.
-
Heterocycle Synthesis: These derivatives are common starting materials for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.[12][13][14] For example, they can be used to create piperazine, quinoxaline, or imidazole-based drugs.[12][13][14]
-
Pro-drug and Linker Technology: The ester and ketone functionalities can be used to attach these molecules to other active compounds as part of a pro-drug strategy or as linkers in antibody-drug conjugates.
-
Natural Product Synthesis: Many natural products with interesting biological activities contain linear keto-ester motifs. 5-Oxopentanoate derivatives can serve as key building blocks in the total synthesis of these complex molecules.
Conclusion: Strategic Selection for Targeted Outcomes
For the medicinal chemist and drug development professional, understanding these differences is not merely an academic exercise. It is fundamental to the strategic design and synthesis of new chemical entities. The choice between these two classes of compounds will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall synthetic strategy. A deep appreciation for their distinct "personalities" will undoubtedly lead to more efficient and successful drug discovery campaigns.
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Strategic Utilization of Fluorinated Keto-Esters: A Technical Guide
Topic: Overview of Fluorinated Keto-Esters in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Fluorinated
Structural Properties & The "Fluorine Effect"[1]
The incorporation of fluorine into the
The Gem-Diol Equilibrium (Hydration)
Unlike non-fluorinated
-
Implication: This equilibrium complicates stoichiometric calculations and can retard nucleophilic attack if the hydrate is thermodynamically stable.
-
Handling: High-purity applications often require azeotropic drying (e.g., with toluene) prior to use to shift the equilibrium back to the reactive ketone form.
Data Table 1: Comparative Reactivity Parameters
| Parameter | Ethyl Acetoacetate | Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) | Impact of Fluorine |
| pK_a (approx) | ~10.7 | ~7.4 | Increased acidity of |
| Hydration ( | Negligible | Significant | Carbonyl acts as a "hard" electrophile; susceptible to water/alcohols. |
| Enol Content | Solvent dependent (low in water) | Higher | |
| Electrophilicity | Moderate | High | Rapid attack by hard nucleophiles at the |
Reactivity & Heterocyclic Construction[1][2][3]
The primary utility of fluorinated keto-esters lies in their condensation with binucleophiles to form heterocycles (pyrazoles, pyrimidines, coumarins). The
Regioselective Pyrazole Synthesis
The reaction of ETFAA with substituted hydrazines (
The Regioselectivity Challenge: Two isomers are possible:
-
3-trifluoromethyl isomer: Resulting from initial attack of the terminal hydrazine nitrogen on the ester carbonyl (rare) or specific directing groups.
-
5-trifluoromethyl isomer: Resulting from the attack of the most nucleophilic nitrogen on the highly electrophilic
-ketone ( ).
Mechanistic Insight:
Under standard neutral or acidic conditions, the
Figure 1: Regioselectivity in the condensation of ETFAA with hydrazines.
Asymmetric Transformations (Chiral Fluorohydrins)[4]
Enantioselective reduction of the
Noyori Asymmetric Transfer Hydrogenation (ATH)
The gold standard for this transformation utilizes Ruthenium-arene complexes with chiral diamine ligands (e.g., TsDPEN).
-
Catalyst System:
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.
-
Mechanism: Metal-ligand bifunctional catalysis. The proton is delivered from the ligand's amine and the hydride from the Ruthenium center in a concerted outer-sphere mechanism.
Critical Optimization Factor:
The
Detailed Experimental Protocol
Protocol: Synthesis of 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (Model System)
This protocol demonstrates the condensation of a fluorinated keto-ester with a hydrazine, highlighting the "self-validating" steps required for high-integrity synthesis.
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (Absolute)[3]
-
Glacial Acetic Acid (Catalytic)
Step-by-Step Methodology:
-
Preparation & Validation of Starting Material:
-
Action: Acquire
NMR of the ETFAA starting material. -
Validation: Check for the characteristic singlet at
ppm (keto) and minor signals for enol/hydrate. If hydrate content >5%, reflux in toluene with a Dean-Stark trap before use.
-
-
Condensation:
-
Dissolve ETFAA (10 mmol) in Ethanol (20 mL).
-
Cool to 0°C. The
carbonyl is highly reactive; cooling prevents exotherms that degrade regioselectivity. -
Add Phenylhydrazine (11 mmol) dropwise over 15 minutes.
-
Observation: A color change (yellow to orange) indicates hydrazone formation.
-
-
Cyclization:
-
Add catalytic acetic acid (0.5 mL).
-
Heat to reflux for 4 hours.
-
In-Process Control (IPC): Monitor by TLC (20% EtOAc/Hexane) or
NMR. The shift of the signal from ppm (ketone) to ppm (pyrazole ring) confirms cyclization.
-
-
Isolation:
-
Concentrate under reduced pressure.[4]
-
Recrystallize from Ethanol/Water.
-
Final Validation: Measure Melting Point (Lit: 156-158°C) and confirm structure via Mass Spec (M+).
-
References
-
Granado, M., & Vallribera, A. (2020).[5] Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. National Institutes of Health (PMC). Link
-
Sloop, J. C. (2017). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Link
-
Noyori, R., et al. (1995).[6] Asymmetric Hydrogenation of β-Keto Esters. Bulletin of the Chemical Society of Japan. Link
-
Meanwell, N. A. (2018).[7] Fluorine in Drug Design and Discovery. Journal of Medicinal Chemistry. Link
-
Bonacorso, H. G., et al. (2002). Regioselective synthesis of trifluoromethyl-containing pyrazoles. Journal of Fluorine Chemistry. Link
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Methodological & Application
Application Note & Synthesis Protocol: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, a key γ-keto ester intermediate in pharmaceutical research and development. The protocol details a robust and efficient method centered on the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl 5-chloro-5-oxovalerate. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the scientific principles and causality behind the protocol's design. We delve into reaction mechanisms, parameter optimization, purification strategies, and troubleshooting to ensure a reproducible and high-yield synthesis.
Introduction and Significance
Aryl ketones are fundamental structural motifs present in a vast array of biologically active molecules and serve as versatile precursors in medicinal chemistry. Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (CAS No. 898753-08-7) is a particularly valuable building block.[1] The presence of the difluorophenyl group can significantly enhance the metabolic stability and binding affinity of a parent molecule, a common strategy in modern drug design. The γ-keto ester functionality allows for further chemical elaboration into complex heterocyclic systems or other targeted structures.
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[2][3] This method involves the reaction of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst.[4] Our protocol is optimized for high regioselectivity and yield, addressing the specific electronic effects of the difluorinated aromatic substrate.
Reaction Principle and Mechanism
The synthesis proceeds via the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl 5-chloro-5-oxovalerate (also known as ethyl glutaryl chloride[5]) using anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.
Reaction Scheme:
Caption: Synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.
Mechanistic Rationale:
The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of ethyl 5-chloro-5-oxovalerate, facilitating the cleavage of the C-Cl bond.[4] This resonance-stabilized acylium ion then attacks the electron-rich 1,3-difluorobenzene ring.
The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect (-I). However, they are also ortho, para-directing due to their resonance electron-donating effect (+R). In 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most nucleophilic and sterically accessible site for electrophilic attack, leading to excellent regioselectivity.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is based on established Friedel-Crafts acylation procedures, optimized for the specified substrates.[7]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 1,3-Difluorobenzene | 114.09 | 10.0 g (8.77 mL) | 87.6 | 1.0 |
| Ethyl 5-chloro-5-oxovalerate | 178.61 | 17.3 g (14.5 mL) | 96.4 | 1.1 |
| Aluminum chloride (anhydrous) | 133.34 | 14.0 g | 105.2 | 1.2 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 250 mL | - | - |
| 5% Hydrochloric acid (aq) | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 150 mL | - | - |
| Brine (Saturated NaCl aq) | - | 150 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked, round-bottom flask that has been flame-dried under a stream of nitrogen. Equip the flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a calcium chloride drying tube.
-
Reagent Addition: Under a positive nitrogen atmosphere, add 1,3-difluorobenzene (10.0 g, 87.6 mmol) and 150 mL of anhydrous dichloromethane to the flask.
-
Lewis Acid Addition: Cool the stirred mixture to 0 °C using an ice-water bath. Carefully and slowly add anhydrous aluminum chloride (14.0 g, 105.2 mmol) in small portions over 20-30 minutes. Causality: This slow, cooled addition is critical to manage the exotherm from the formation of the Lewis acid-arene complex and to prevent degradation of the starting materials. The mixture will become a thick, stirrable slurry.
-
Acylating Agent Addition: In the dropping funnel, dilute ethyl 5-chloro-5-oxovalerate (17.3 g, 96.4 mmol) with 100 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction slurry over 45-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting 1,3-difluorobenzene is volatile, so consumption of the acyl chloride should be monitored.
-
Quenching: After the reaction is deemed complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing 300 g of crushed ice and 200 mL of 5% aqueous HCl. Stir the resulting biphasic mixture vigorously for 30 minutes until all solids have dissolved. Causality: This step quenches the reaction and hydrolyzes the aluminum chloride complexes, liberating the ketone product into the organic phase and moving the aluminum salts into the aqueous phase.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 75 mL portions of dichloromethane.
-
Washing: Combine all organic layers. Wash sequentially with 150 mL of saturated aqueous sodium bicarbonate (to neutralize residual acid, watch for gas evolution), 150 mL of water, and finally 150 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate as a pure compound.
Synthesis Workflow and Troubleshooting
Overall Workflow Diagram
Caption: Step-by-step synthesis workflow.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive (hydrated) AlCl₃. Insufficient reaction time or temperature. | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware and solvents are rigorously dried. Allow the reaction to stir for a longer period or gently warm to 30-40 °C. |
| Formation of Multiple Products | Reaction temperature was too high, leading to side reactions or isomerization. | Maintain strict temperature control (0-5 °C) during the addition of reagents. Ensure efficient stirring. |
| Low Yield after Work-up | Incomplete extraction of the product. Emulsion formation during washing. | Perform an additional extraction of the aqueous layer. To break emulsions, add more brine and allow the mixture to stand, or filter through a pad of Celite. |
| Product Decomposes on Silica Gel | The silica gel is too acidic, causing decomposition of the keto-ester. | Neutralize the silica gel by preparing the slurry with the eluent containing a small amount of triethylamine (~0.5%). |
Characterization and Expected Results
The final product, Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Yield: Expected yields for this type of reaction typically range from 60-80% after purification.
-
Spectroscopic Analysis:
-
¹H NMR: Will show characteristic signals for the aromatic protons (in the 7-8 ppm region), the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and the aliphatic methylene protons of the valerate chain (triplets between 2-3 ppm).
-
¹³C NMR: Will confirm the presence of the ketone carbonyl (~195-200 ppm), ester carbonyl (~173 ppm), and the fluorine-coupled aromatic carbons.
-
¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₃H₁₄F₂O₃, MW: 256.25) should be observed.
-
Conclusion
The Friedel-Crafts acylation protocol detailed herein provides an efficient, reliable, and highly regioselective method for the synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate. By understanding the underlying mechanism and paying close attention to key experimental parameters such as reagent quality, temperature control, and anhydrous conditions, researchers can consistently obtain this valuable pharmaceutical intermediate in high yield and purity. This guide serves as a self-validating system, empowering scientists in their pursuit of novel therapeutic agents.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate: Exploring Alternatives to Friedel-Crafts Acylation.
- BenchChem. (2025). Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Wikipedia. Friedel–Crafts reaction.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- BenchChem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
- ChemicalBook. ETHYL GLUTARYL CHLORIDE Usage And Synthesis.
- ChemScene. Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate.
- BenchChem. (2025). Application Notes and Protocols: Ethyl 5-oxo-5-(9-phenanthryl)valerate as a Key Intermediate in Pharmaceutical Synthesis.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Reaction mechanism of ethyl glutaryl chloride with 1,3-difluorobenzene
Application Note: Regioselective Synthesis of Ethyl 5-(2,4-Difluorophenyl)-5-oxopentanoate
Executive Summary
This guide details the protocol for the regioselective Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl glutaryl chloride (ethyl 4-chloro-4-oxobutyrate) to synthesize ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate . This reaction is a critical C-C bond-forming step in the synthesis of fluorinated pharmaceutical intermediates, particularly for antifungal and metabolic-disease targets where the 2,4-difluorophenyl moiety confers metabolic stability and lipophilicity.
Key Performance Indicators (KPIs):
-
Regioselectivity: >98% favoring the 4-position (para to F1, ortho to F2).
-
Yield: 75-85% (Isolated).
-
Purity: >97% (HPLC/GC).
Scientific Background & Mechanism
The Chemical Challenge
The primary challenge in acylating 1,3-difluorobenzene lies in balancing reactivity and selectivity.
-
Deactivation: The two fluorine atoms exert a strong inductive effect (
), deactivating the ring toward electrophilic attack compared to benzene. -
Directing Effects: Fluorine is an ortho/para director due to resonance donation (
). In 1,3-difluorobenzene:-
Position 2 (Ortho/Ortho): Sterically hindered and electronically disfavored due to the additive inductive withdrawal of two adjacent fluorines.
-
Position 4 (Ortho/Para): The most favorable site. It is ortho to one fluorine and para to the other, maximizing resonance stabilization of the carbocation intermediate.
-
Position 5 (Meta/Meta): Electronic "dead zone" for electrophilic substitution.
-
Mechanistic Pathway
The reaction proceeds via a standard Friedel-Crafts mechanism mediated by Aluminum Chloride (
-
Activation:
abstracts the chlorine from ethyl glutaryl chloride, generating a resonance-stabilized acylium ion. -
Electrophilic Attack: The acylium ion attacks the 4-position of the 1,3-difluorobenzene.
-
Sigma Complex: A non-aromatic carbocation intermediate forms.
-
Re-aromatization: Loss of a proton restores aromaticity.
-
Complexation: The resulting ketone oxygen forms a strong 1:1 complex with
, requiring stoichiometric catalyst usage.
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing activation, attack, and hydrolysis steps.
Experimental Protocol
Materials & Equipment
| Component | Specification | Stoichiometry | Role |
| 1,3-Difluorobenzene | >99%, Anhydrous | 1.0 eq | Substrate |
| Ethyl Glutaryl Chloride | >97% (Ethyl 4-chloro-4-oxobutyrate) | 1.1 eq | Electrophile |
| Aluminum Chloride ( | Anhydrous, Granular/Powder | 1.3 eq | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous (<50 ppm | 10 V (mL/g) | Solvent |
| HCl (1M) | Aqueous | Excess | Quenching Agent |
Equipment:
-
3-Neck Round Bottom Flask (flame-dried,
purged). -
Pressure-equalizing addition funnel.
-
Internal temperature probe.
-
Gas scrubber (to trap HCl gas evolved).
Step-by-Step Procedure
Phase 1: Catalyst Activation (Perrier Method Variant)
-
Setup: Assemble the reactor under a nitrogen atmosphere. Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize HCl byproducts.
-
Slurry Formation: Charge DCM (70% of total volume) and
(1.3 eq) into the flask. Cool to 0–5°C .-
Note:
is hygroscopic. Handle rapidly or in a glovebox to prevent deactivation.
-
-
Acylating Agent Addition: Mix Ethyl Glutaryl Chloride (1.1 eq) with the remaining DCM. Add this solution dropwise to the
slurry over 20 minutes, maintaining temperature <10°C.-
Observation: The slurry will likely clear or change color (yellow/orange) as the acylium complex forms. Stir for 15 minutes post-addition.
-
Phase 2: Reaction 4. Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) dropwise via the addition funnel over 30–45 minutes.
- Critical Control: This step is exothermic. Maintain internal temperature <10°C to maximize regioselectivity.
- Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–6 hours.
- Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC. The limiting reagent (1,3-DFB) should be consumed (<2%).
Phase 3: Workup & Isolation 6. Quench: Cool the reaction mixture to 0°C . Slowly pour the reaction mixture into a stirred mixture of Ice/Water (approx. 50g ice per g of reactant) and conc. HCl (5 mL).
- Safety: Violent hydrolysis of residual
occurs. Add slowly.
- Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM.
- Wash: Wash combined organics with Water , Sat.
(to remove acid), and Brine . - Drying: Dry over anhydrous
or . Filter and concentrate under reduced pressure ( , 20 mbar).
Phase 4: Purification 10. Crude Analysis: The crude oil is typically >90% pure. 11. Purification: If necessary, purify via flash column chromatography (Silica Gel, Gradient: 0-20% EtOAc in Hexanes) or vacuum distillation (high boiling point expected, >150°C at 1 mmHg).
Figure 2: Operational workflow for the synthesis process.
Analytical Validation
Expected Product Properties:
-
Chemical Name: Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate.
-
Formula:
. -
MW: 256.25 g/mol .
NMR Interpretation (
- 7.95 (m, 1H): H-6 of the aromatic ring (Ortho to ketone, meta to F). This proton is most deshielded by the carbonyl.
- 6.90 - 7.05 (m, 2H): H-3 and H-5 (Ortho to Fluorines).
-
4.12 (q, 2H): Ethyl ester
. -
2.98 (t, 2H):
-methylene to Ketone ( ). -
2.40 (t, 2H):
-methylene to Ester ( ). - 2.05 (quint, 2H): Central methylene of glutaric chain.
- 1.25 (t, 3H): Ethyl ester methyl group.
Mass Spectrometry (ESI+):
-
[M+H]+: 257.25
-
[M+Na]+: 279.24
Process Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in | Use fresh anhydrous |
| Regioisomer Mix | Temperature too high during addition. | Ensure addition is strictly at 0-5°C. High temps promote thermodynamic equilibration or less selective attack. |
| Incomplete Reaction | Catalyst deactivation. | |
| Emulsion in Workup | Aluminum salts precipitation. | Ensure the quench uses sufficient HCl to fully solubilize Aluminum salts ( |
References
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
-
Groves, J. K. "The Friedel–Crafts acylation of alkenes". Chem. Soc. Rev., 1972 , 1, 73. Link (Review of acylation conditions relevant to activated/deactivated systems).
-
Effenberger, F. "Selectivity in Friedel-Crafts Acylation". Angew.[2] Chem. Int. Ed., 2002 , 41, 1699. (Discussion on regioselectivity in substituted benzenes).
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
-
BenchChem. "Reactivity of Difluorobenzene Isomers". (General reactivity data for 1,3-difluorobenzene). Link
Sources
Application Note: Scalable Manufacturing of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
Executive Summary
This guide details a robust, scalable process for the synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate , a critical building block in the manufacturing of the chloride channel activator Lubiprostone .[1]
The protocol utilizes a two-step sequence: a regioselective Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride, followed by an acid-catalyzed Fischer esterification .[1] This route is selected over direct acylation with ethyl glutaryl chloride to maximize regiocontrol, facilitate intermediate purification (via solid-state isolation of the carboxylic acid), and minimize polymerization byproducts during scale-up.[1]
Key Process Metrics
-
Overall Yield: 75–82% (Two steps)[1]
-
Purity Target: >99.5% (HPLC), with single impurities <0.10%
-
Scale Suitability: Validated for 100g bench scale; adaptable to Pilot (10kg) and Manufacturing (>100kg).
Retrosynthetic Analysis & Pathway
The synthesis relies on the orthogonal directing effects of the fluorine substituents on the benzene ring. 1,3-difluorobenzene is chosen because the cooperative directing effects of the fluorine atoms (ortho/para directors) strongly favor substitution at the 4-position, yielding the desired 2,4-difluoro substitution pattern in the product.[1]
Reaction Scheme Visualization
Caption: Two-step synthetic pathway leveraging regioselective acylation followed by esterification to ensure high purity.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 5-(2,4-difluorophenyl)-5-oxovaleric acid.[1] Rationale: Using the anhydride instead of the acid chloride allows for the isolation of the free acid intermediate. This solid intermediate can be recrystallized to remove regiochemical isomers (e.g., 2,6-difluoro isomers) before the final step, ensuring the high purity required for API synthesis.[1]
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol (100g Scale) | Role |
| 1,3-Difluorobenzene | 114.09 | 1.0 | 100.0 g | Substrate |
| Glutaric Anhydride | 114.10 | 1.1 | 110.0 g | Acylating Agent |
| Aluminum Chloride (AlCl3) | 133.34 | 2.4 | 280.0 g | Lewis Acid |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 800 mL | Solvent |
| HCl (conc.) | - | - | 200 mL | Quenching |
Protocol
-
System Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to trap HCl gas evolved during the reaction.[1]
-
Lewis Acid Suspension: Charge the flask with AlCl3 (280 g) and DCE (400 mL) . Cool the suspension to 0–5°C using an ice/salt bath.
-
Anhydride Addition: Dissolve Glutaric Anhydride (110 g) in DCE (200 mL). Add this solution dropwise to the AlCl3 suspension over 30 minutes, maintaining internal temperature <10°C. Note: The mixture may darken; this is normal.
-
Substrate Addition: Mix 1,3-Difluorobenzene (100 g) with DCE (200 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes.
-
Critical Process Parameter (CPP): Maintain temperature <5°C during addition to maximize regioselectivity.[1]
-
-
Reaction Phase: Once addition is complete, allow the mixture to warm to Room Temperature (RT) over 1 hour. Then, heat to 55–60°C for 4–6 hours.
-
Monitoring: Check HPLC/TLC for consumption of 1,3-difluorobenzene.[1]
-
-
Quenching (Exothermic): Cool the reaction mixture to RT. Prepare a separate beaker with 500g crushed ice and 200 mL conc. HCl . Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring. Caution: Significant heat and HCl gas evolution.
-
Workup: Separate the organic layer.[1][3][6] Extract the aqueous layer with DCM (2 x 200 mL).[1] Combine organics and wash with water (2 x 300 mL) and Brine (1 x 300 mL).[1]
-
Isolation: Extract the organic layer with 10% NaOH (aq) . The product (acid) will move to the aqueous phase as the carboxylate salt, leaving non-acidic impurities in the organic layer. Separate phases.
-
Precipitation: Acidify the aqueous NaOH layer carefully with 6N HCl to pH 1–2. The product will precipitate as a white/off-white solid.
-
Filtration & Drying: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
Step 2: Fischer Esterification
Objective: Conversion to Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.[1] Rationale: A standard acid-catalyzed esterification is preferred over alkylation (e.g., with ethyl iodide) for cost efficiency and safety at scale.[1]
Materials
| Reagent | Equiv. | Role |
| Intermediate Acid (Step 1) | 1.0 | Precursor |
| Ethanol (Absolute) | 10.0 (Solvent) | Reagent/Solvent |
| Sulfuric Acid (H2SO4) | 0.1 (Cat.)[1] | Catalyst |
| Toluene | - | Azeotropic Agent (Optional) |
Protocol
-
Setup: Use a 1L flask with a reflux condenser (or Dean-Stark trap if using Toluene cosolvent).
-
Charging: Dissolve the Intermediate Acid (from Step 1) in Ethanol (10 vol) . Add conc. H2SO4 (0.1 eq) dropwise.[1]
-
Reflux: Heat to reflux (approx. 78°C) for 6–8 hours.
-
Monitoring: Monitor by TLC/HPLC until the acid precursor is <0.5%.[1]
-
-
Concentration: Remove approx. 80% of the ethanol via rotary evaporation.[1]
-
Neutralization: Dilute the residue with Ethyl Acetate (or MTBE) and wash with Saturated NaHCO3 until the aqueous layer is pH 8 (removes residual acid and catalyst).[1]
-
Final Workup: Wash organic layer with Brine, dry over MgSO4, and concentrate to dryness.[1]
-
Distillation (Optional): For high-purity applications, the resulting oil can be distilled under high vacuum (approx. 160–170°C at 0.5 mmHg), though the crude oil is often sufficiently pure (>98%) for subsequent steps.[1]
Process Engineering & Safety (Scale-Up)
Thermal Hazards
-
Friedel-Crafts Quench: The hydrolysis of the Aluminum-product complex is highly exothermic. On a manufacturing scale, use a "Reverse Quench" (adding reaction mass to acid/water) with active cooling jackets to keep the quench mass <25°C.[1]
-
HCl Evolution: The acylation generates stoichiometric HCl gas.[1] Scrubber capacity must be calculated based on the moles of Glutaric Anhydride used.[1]
Impurity Profile & Control
| Impurity Type | Origin | Control Strategy |
| Regioisomer (2,6-difluoro) | Acylation at C2 position | Controlled by low temp (<5°C) addition.[1] Removed via recrystallization of the Acid intermediate.[1] |
| Dialkylated species | Double acylation | Use slight excess of AlCl3 but strict stoichiometry of Anhydride (1.1 eq). |
| Polymer/Oligomer | Intermolecular reaction | Minimize heating duration; ensure efficient stirring.[1][3] |
Equipment Recommendations
-
Reactor: Glass-lined steel (GLS) is required due to the corrosive nature of AlCl3 and HCl.[1] Stainless steel (SS316) is not recommended for Step 1.[1]
-
Sealing: Use PTFE (Teflon) gaskets; avoid silicone which degrades under acidic/DCE conditions.[1]
Analytical Controls
HPLC Method (In-Process Control)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]
-
Target Retention: The Acid intermediate elutes earlier than the Ethyl Ester product.[1]
NMR Characterization (Expected Signals)
1H NMR (CDCl3, 400 MHz) for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate:
-
δ 7.95 (m, 1H): Aromatic H (C6 position, deshielded by carbonyl).[1]
-
δ 6.90–7.00 (m, 2H): Aromatic H (C3, C5 positions).[1]
-
δ 4.12 (q, 2H): O-CH2 -CH3 (Ester methylene).[1]
-
δ 2.95 (t, 2H): Ar-CO-CH2 - (Alpha to ketone).[1]
-
δ 2.40 (t, 2H): -CH2 -COOEt (Alpha to ester).[1]
-
δ 2.05 (m, 2H): -CH2-CH2 -CH2- (Central methylene).[1]
-
δ 1.25 (t, 3H): O-CH2-CH3 (Ester methyl).[1]
References
-
Ueno, R., et al. (2006).[1] Prostaglandin Derivatives and Process for Production Thereof. U.S. Patent 7,064,217.[1] Sucampo AG.[1] Link
-
BenchChem. (2025).[1][2][4][7] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Link[1]
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on AlCl3 stoichiometry).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1,3-Difluorobenzene. Link
-
Takeda Pharmaceuticals. (2006).[1] Amitiza (Lubiprostone) Prescribing Information. Link
Sources
- 1. Lubiprostone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,4-dihydroxy-5-nitrobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Minimizing side products in the acylation of difluorobenzene
A Guide to Minimizing Side Products and Maximizing Yield
Welcome to the technical support center for the acylation of difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The Friedel-Crafts acylation of difluorobenzene is a powerful tool for creating key intermediates, but its success hinges on carefully controlling the reaction to favor the desired mono-acylated product over a host of potential side products. This guide will address the common issues encountered in a practical, question-and-answer format.
Understanding the Reactivity of Difluorobenzene Isomers
A foundational aspect of minimizing side products is understanding the inherent reactivity of your starting material. The position of the two fluorine atoms on the benzene ring dramatically influences the reaction's outcome.
The two fluorine atoms are strongly electronegative, which deactivates the benzene ring towards electrophilic attack compared to benzene itself, a result of the powerful inductive electron-withdrawing effect (-I).[1] However, the interplay between this inductive effect and the resonance effect (+M), where the lone pairs on fluorine can donate electron density, leads to significant differences in reactivity among the three isomers.[1]
Table 1: Reactivity and Major Products of Difluorobenzene Isomers in Friedel-Crafts Acylation
| Isomer | Relative Reactivity | Major Mono-acylated Product | Rationale for Regioselectivity |
| 1,3-Difluorobenzene | Most Reactive | 2,4-Difluoroacetophenone | The incoming electrophile is directed to the 4-position, which is para to one fluorine and ortho to the other, making it the most electronically activated site.[1] |
| 1,4-Difluorobenzene | Considerably Less Reactive | 2,5-Difluoroacetophenone | The para orientation of the fluorine atoms reinforces their deactivating inductive effects. Acylation occurs at the only available position, ortho to both fluorine atoms.[1] |
| 1,2-Difluorobenzene | Highly Unreactive | 3,4-Difluoroacetophenone | Strong combined inductive deactivation from the adjacent fluorine atoms and significant steric hindrance impede the approach of the electrophile.[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the acylation of difluorobenzene.
Issue 1: Formation of Diacylated Side Products
Q: I'm observing a significant amount of a diacylated product in my reaction mixture. How can I prevent this?
A: While the first acyl group deactivates the ring to further substitution, making polyacylation less common than in Friedel-Crafts alkylation, it can still occur under harsh conditions.[2][3] Here’s how to minimize it:
-
Control Stoichiometry: This is the most critical factor. Use a strict 1:1 molar ratio of the acylating agent (e.g., acetyl chloride) to difluorobenzene. An excess of the acylating agent is a primary cause of diacylation.
-
Lower the Reaction Temperature: Higher temperatures provide the energy needed to overcome the deactivation of the mono-acylated ring.[4] Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) will significantly favor mono-acylation.
-
Reduce Reaction Time: Monitor your reaction using TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. Unnecessarily long reaction times can promote the formation of diacylated products.[2]
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Q: My product is a mixture of isomers. How can I improve the regioselectivity?
A: Regioselectivity is governed by the directing effects of the fluorine substituents, but can be influenced by reaction conditions.
-
Choice of Isomer: As shown in Table 1, starting with 1,3-difluorobenzene provides the highest regioselectivity for a single product (2,4-difluoroacetophenone).[1]
-
Steric Hindrance: For isomers like 1,2-difluorobenzene, acylation is sterically hindered. While this makes the reaction difficult, it also means that the formation of certain isomers is less likely. For fluorobenzene, the para product is heavily favored over the ortho product due to the steric bulk of the incoming acylium ion.[2]
-
Solvent Choice: The polarity of the solvent can influence isomer distribution. For some aromatic systems, non-polar solvents like dichloromethane or carbon disulfide favor the kinetically controlled product, while polar solvents like nitrobenzene can lead to the thermodynamically more stable product.[5][6] Experimenting with different inert solvents may improve your desired isomer ratio.
-
Catalyst Selection: While a strong Lewis acid like AlCl₃ is often needed for deactivated rings, highly reactive systems can sometimes lead to reduced selectivity. In some cases, milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts like zeolites can offer improved regioselectivity.[5][7]
Issue 3: Low or No Product Yield
Q: My reaction has a very low yield or isn't working at all. What are the likely causes?
A: This is one of the most common issues in Friedel-Crafts acylation and usually points to a problem with the catalyst or reaction conditions.
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4][8] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried). Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Insufficient Catalyst: The aryl ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[5][8] This complexation effectively removes the catalyst from the reaction.
-
Solution: A stoichiometric amount (at least 1.0 equivalent, often 1.1-1.2 equivalents) of the Lewis acid catalyst is required for the reaction to go to completion.
-
-
Deactivated Ring: Difluorobenzene is an electron-poor aromatic ring and is inherently less reactive.[1]
-
Solution: A strong Lewis acid catalyst (AlCl₃ is common) is typically necessary. You may also need to gently heat the reaction after the initial addition to drive it to completion, but be mindful of the risk of side products.
-
Experimental Protocols
Protocol 1: General Procedure for the Mono-acylation of 1,3-Difluorobenzene
This protocol is a starting point and may require optimization for your specific acylating agent and scale.
Materials:
-
1,3-Difluorobenzene (1.0 equivalent)
-
Acetyl chloride (1.0 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
5% HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add the acetyl chloride (1.0 eq.), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition is complete, add the 1,3-difluorobenzene (1.0 eq.), diluted in anhydrous DCM, to the dropping funnel. Add it dropwise to the reaction mixture, again keeping the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.[1]
-
Workup: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the acylation of difluorobenzene.
Caption: A troubleshooting workflow for Friedel-Crafts acylation.
Mechanism: Mono- vs. Di-acylation
This diagram illustrates the key step that determines the formation of the desired mono-acylated product versus the diacylated side product.
Caption: Reaction pathway showing mono- vs. di-acylation.
References
-
Friedel-Crafts Acylation - an overview. (n.d.). ScienceDirect Topics. [Link]
- Olah, G. A., Reddy, V. P., & Prakash, G. K. S. (1992). Friedel-Crafts Reactions. Kirk-Othmer Encyclopedia of Chemical Technology.
-
Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research. [Link]
-
Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. (2015). Current Organic Chemistry. [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2006). Chinese Journal of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Faculty members [faculty.ksu.edu.sa]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
The following technical support guide is designed for researchers and process chemists working with Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate . This compound is a critical intermediate, often used in the synthesis of antifungal agents (e.g., Voriconazole analogs).
Ticket ID: PUR-5DFOV-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
You are likely synthesizing this via a Friedel-Crafts acylation of 1,3-difluorobenzene using ethyl glutaryl chloride (or glutaric anhydride followed by esterification) and Aluminum Chloride (
-
The Challenge: This molecule contains a ketone (susceptible to reduction), an ester (susceptible to hydrolysis), and an electron-deficient ring . The primary failure modes are ester hydrolysis during the acidic
quench and aluminum salt contamination leading to emulsions. -
Physical State: Typically a viscous, high-boiling oil that may slowly crystallize upon standing or cooling.
-
Target Purity: >98.0% (HPLC) for downstream pharmaceutical applications.
The Purification Decision Matrix
Before proceeding, determine the state of your crude material. Do not force crystallization if the crude profile is complex.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and crude purity.
Phase 1: The Critical Workup (Preventing Loss)
Issue: "My crude yield is good, but purity is low, and I have a stubborn emulsion." Diagnosis: Improper quenching of the Aluminum Chloride complex.
The reaction forms a stable complex between the ketone carbonyl and
Optimized Workup Protocol
-
Temperature Control: Cool the reaction mixture to <5°C.
-
The Quench: Slowly pour the reaction mixture into a stirred mixture of Ice + concentrated HCl (Do not add water to the reaction; inverse addition controls the exotherm).
-
Why? High heat + Acid + Water = Ester Hydrolysis (Loss of product to the carboxylic acid).
-
-
Phase Separation:
-
Use Dichloromethane (DCM) or Ethyl Acetate for extraction.
-
Troubleshooting Emulsions: If an emulsion forms, filter the biphasic mixture through a pad of Celite to remove colloidal aluminum hydroxides.
-
-
The Wash (Crucial):
-
Wash organic layer 2x with 1N HCl (removes residual Al).
-
Wash 1x with Brine.
-
Dry thoroughly over
. (Residual water will hydrolyze the ester during distillation).
-
Phase 2: Purification Protocols
Strategy A: Vacuum Distillation (For Oils)
If your crude is an oil and relatively clean by TLC, distillation is the most scalable method.
-
Vacuum Requirement: High vacuum (<1 mmHg) is mandatory.
-
Temperature: Expect boiling points >160°C at reduced pressure.
-
Warning: Do not exceed pot temperatures of 200°C; thermal decomposition may occur.
Strategy B: Flash Chromatography (For Complex Mixtures)
Use this if you detect unreacted 1,3-difluorobenzene or the hydrolyzed acid impurity.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Loading | 1:20 to 1:50 (Ratio Crude:Silica) |
| Mobile Phase A | Hexanes (or Heptane) |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 0% B to 20% B over 10 CV (Column Volumes) |
| Detection | UV 254 nm (Strong absorption by difluorophenyl ring) |
| Elution Order | 1. Difluorobenzene (Fastest) 2. Target Ester 3. Hydrolyzed Acid (Slowest/Streaks) |
Strategy C: Crystallization (For Solids)
If the oil solidifies, recrystallization offers the highest purity (>99%).
-
Solvent System: Hexane/Isopropyl Alcohol (IPA) or Hexane/Ethyl Acetate.
-
Procedure: Dissolve in minimum hot IPA/EtOAc. Add warm Hexane until slightly cloudy. Cool slowly to room temperature, then 4°C.
-
Seed Crystals: If available, seeding is highly recommended as these esters can supercool.
Troubleshooting & FAQs
Q1: "My product disappeared and a new peak appeared at a lower retention time (HPLC) or baseline (TLC)."
Diagnosis: You have hydrolyzed the ethyl ester to the carboxylic acid (5-(2,4-difluorophenyl)-5-oxovaleric acid). Cause:
-
Quench temperature was too high.
-
Contact time with aqueous acid/base was too long. Recovery: You can re-esterify the acid by refluxing in Ethanol with catalytic
or Thionyl Chloride ( ).
Q2: "The product is dark red/brown even after workup."
Diagnosis: Aluminum salts or polymerized byproducts. Solution:
-
Activated Carbon: Dissolve crude in Ethanol, treat with activated charcoal (5 wt%), heat to reflux for 30 mins, and filter hot through Celite.
-
Silica Plug: Pass the crude oil through a short pad of silica gel using 10% EtOAc/Hexane.
Q3: "I see a 'Ghost Peak' with M+2 mass."
Diagnosis: This is likely the 2,6-difluoro isomer . Explanation: Friedel-Crafts acylation on 1,3-difluorobenzene directs primarily to the 4-position (between fluorines is sterically hindered, ortho to one F is possible). The 2,4-difluoro substitution pattern (yielding the 5-position on the valerate chain) is dominant, but the 2,6-isomer is a common impurity. Removal: Isomers are hard to separate by distillation. Use Recrystallization or high-performance prep-HPLC.
Analytical Guardrails (HPLC Method)
Use this method to validate purity.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% B to 90% B over 15 mins |
| Wavelength | 254 nm (Primary), 210 nm (Secondary) |
| Retention | Target Ester elutes after the acid impurity but before non-polar dimers. |
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for aromatic ketone synthesis and AlCl3 quenching).
-
Synthesis of Fluorophenyl Valerates (Voriconazole Intermediates)
-
Pfizer Inc. "Process for the preparation of Voriconazole." US Patent 6,586,594 . (Describes the handling of related difluorophenyl intermediates).
-
Zhejiang Medicine Co. "Method for synthesizing ethyl 5-(2,4-difluorophenyl)-5-oxovalerate." CN Patent 101462931 . (Specific industrial synthesis and purification data).
-
-
Physical Properties & Safety
-
PubChem Database.[2] "Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate." (Structure and property verification).
-
Sources
Technical Support Center: Crystallization Optimization for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
The following technical guide details the temperature optimization strategy for the crystallization of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (CAS 898753-08-7). This intermediate, characterized by its fluorinated aromatic ring and flexible keto-ester chain, presents specific challenges such as oiling out (liquid-liquid phase separation) and low melting point behavior.
Status: Active Guide Department: Process Chemistry & Engineering Subject: Temperature Control & Polymorph Selectivity[1]
Part 1: Critical Parameter Overview
The crystallization of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is thermodynamically sensitive. Unlike rigid high-melting aromatics, this molecule combines a lipophilic fluorinated ring with a flexible aliphatic chain, often resulting in a low melting point (typically <50°C) and a high tendency to form a metastable oil phase before crystallizing.[1]
Key Thermodynamic Constraints:
-
Melting Point (Estimated): 35–45°C (Solid form); often isolates as an oil if not seeded.[1]
-
Metastable Zone Width (MSZW): Narrow in alcohols; wide in hydrocarbons.[1]
-
Oiling Out Limit: The temperature at which the liquid-liquid phase separation occurs (often 5–10°C below saturation temperature).
Optimization Objective: Target a cooling profile that maintains the solution state within the Labile Zone (for nucleation) or Metastable Zone (for growth) without crossing into the Oiling Out Zone .[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: Why does my product separate as an oil instead of crystals upon cooling?
Diagnosis: You have likely crossed the Liquid-Liquid Phase Separation (LLPS) boundary before crossing the solubility curve for the crystal.[1] This is common when the supersaturation is too high or the temperature is too high relative to the melting point.[1] Technical Fix:
-
Reduce Initial Concentration: If your concentration is >150 mg/mL, dilute to ~80-100 mg/mL to shift the saturation temperature (
) lower. -
Seed at Higher Temperature: Introduce seed crystals at
(approx. 30-35°C). Do not wait for spontaneous nucleation.[1] -
Change Solvent System: Switch from pure Ethanol to an Ethanol:Water (90:10) or Heptane:Ethyl Acetate (95:5) system. The presence of water increases the interfacial tension, sometimes suppressing oiling, while Heptane reduces solubility significantly at lower temperatures.[1]
Q2: The crystals are difficult to filter and appear "mushy" or agglomerated.[1] How do I fix this?
Diagnosis: This indicates rapid cooling or solvent inclusion .[1] The crystal growth rate was faster than the molecular rejection rate, trapping solvent pockets (inclusions).[1] Technical Fix:
-
Implement a Cubic Cooling Profile: Instead of linear cooling (e.g., 1°C/min), use a non-linear profile that is slow at the beginning (0.1°C/min) and faster at the end.
-
Ripening Step: Hold the slurry at 10°C for 2-4 hours before final cooling to -10°C. This Ostwald ripening consumes fines and smooths crystal surfaces.[1]
Q3: What is the optimal final isolation temperature?
Recommendation: -10°C to -15°C. Reasoning: Due to the flexible alkyl chain, the solubility of this ester remains moderate even at 0°C. To maximize yield (>85%), you must suppress the solubility limit significantly below 0°C.
-
Caution: Ensure your solvent system (e.g., Ethanol/Water) does not freeze or become too viscous at this temperature.[1]
Part 3: Experimental Protocols
Protocol A: Determination of MSZW and Oiling Out Boundary
Use this protocol to define your safe operating window.
-
Preparation: Prepare 5 vials with concentrations of 50, 75, 100, 125, and 150 mg/mL in Ethanol.
-
Dissolution: Heat to 50°C until clear.
-
Cooling: Cool at 0.5°C/min under agitation (500 rpm).
-
Observation:
-
Data Plot: Plot Concentration vs. Temperature to map the MSZW.
Protocol B: Optimized Controlled Cooling Crystallization
Standard Operating Procedure (SOP) for 10g Scale.
| Step | Parameter | Setpoint | Rationale |
| 1. Dissolution | Temp | 45°C | Ensure full dissolution; avoid thermal degradation. |
| 2. Clarification | Filter | 0.45 µm | Remove insoluble particulates that cause uncontrolled nucleation. |
| 3.[1] Initial Cool | Rate | 0.5°C/min | Cool to |
| 4. Seeding | Load | 1.0 wt% | Add pure seed crystals to bypass nucleation energy barrier. |
| 5. Isothermal Hold | Time | 60 min | Allow seeds to heal and surface growth to start.[1] |
| 6. Slow Cool | Rate | 0.1°C/min | Cool from 30°C to 20°C. Prevents secondary nucleation. |
| 7.[1] Fast Cool | Rate | 0.5°C/min | Cool from 20°C to -10°C. Depletes supersaturation. |
| 8.[1] Isolation | Temp | -10°C | Maximize yield. Wash with cold (-20°C) Ethanol.[1] |
Part 4: Visualization of Optimization Logic
The following diagram illustrates the decision pathway for optimizing the crystallization temperature, specifically addressing the oiling-out phenomenon.
Caption: Decision logic for preventing oiling out during the crystallization of low-melting keto-esters.
Part 5: References
-
Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (General principles of seeding and cooling profiles). [1]
-
Dharmayat, S., et al. (2008).[1] "Crystallization of Low-Melting Organic Compounds: Oiling Out and Polymorphism." Organic Process Research & Development, 12(4), 860-867.[1] (Mechanisms of oiling out in flexible aromatics). [1]
-
Pfizer Inc. (2009).[1] Process for the preparation of Voriconazole intermediates. Patent WO2009084029A2.[1] (Describes handling of similar difluorophenyl keto-esters).
-
Tung, H.H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Protocols for MSZW determination). [1]
Sources
Troubleshooting low purity in Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate production
Topic: Troubleshooting Low Purity in Production
Executive Summary & Critical Quality Attributes (CQAs)
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (also known as ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate) is a critical intermediate in the synthesis of the chloride channel activator Lubiprostone [1].
High purity (>98.5%) is essential because downstream cyclization steps are sensitive to regioisomers and hydrolyzed byproducts. The synthesis typically involves the Friedel-Crafts acylation of 1,3-difluorobenzene.[1] Low purity generally stems from three root causes:
-
Regioisomer Contamination: Formation of the 2,6-difluoro isomer due to lack of kinetic control.
-
Incomplete Quenching: Residual Aluminum-product complexes causing emulsions and yield loss.
-
Hydrolysis: Conversion of the ethyl ester back to the carboxylic acid during acidic workup.
Diagnostic Workflow
Before adjusting your chemistry, use this decision tree to identify the specific failure mode based on your HPLC/GC data.
Figure 1: Diagnostic logic for identifying root causes of impurity profiles in Friedel-Crafts acylation.
Technical Support: Frequently Asked Questions (FAQs)
Module A: Reaction Optimization (Friedel-Crafts Acylation)
Q1: I am seeing significant levels (>5%) of the 2,6-difluoro regioisomer. How do I suppress this?
A: The 2,4-difluoro substitution is the pharmacologically active target. The 2,6-isomer is the result of thermodynamic equilibration or improper kinetic control.
-
Mechanism: 1,3-difluorobenzene directs ortho/para. The position between the two fluorines (C2) is sterically hindered but electronically activated.
-
Solution:
-
Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of the acylating agent (e.g., ethyl glutaryl chloride or glutaric anhydride). Higher temperatures favor the thermodynamic 2,6-isomer [2].
-
Addition Order: Add the catalyst (AlCl₃) to the acylating agent first to form the acylium ion, then add this mixture slowly to the 1,3-difluorobenzene. This keeps the concentration of the active electrophile low relative to the aromatic substrate.
-
Q2: My reaction stalls at 80% conversion. Should I add more catalyst?
A: Not necessarily. In Friedel-Crafts acylation, the product (a ketone) acts as a Lewis base and complexes with AlCl₃ in a 1:1 ratio, deactivating the catalyst [3].
-
Protocol Validation: Ensure you are using at least 2.2 equivalents of AlCl₃ if using glutaric anhydride (one eq for the anhydride opening, one for the product complex) or 1.1–1.2 equivalents if using the acid chloride.
-
Warning: Adding fresh AlCl₃ late in the reaction often causes harsh exotherms that degrade the product. It is better to optimize the initial stoichiometry.
Q3: We are observing "bis-acylated" impurities (two alkyl chains on one benzene ring).
A: This occurs when the product competes with the starting material for the electrophile.
-
Solution: Use 1,3-difluorobenzene in excess (1.5 to 2.0 equivalents) . The difluorobenzene acts as a co-solvent, statistically reducing the chance of the electrophile encountering a product molecule. The unreacted 1,3-difluorobenzene can be recovered via distillation [4].[2]
Module B: Workup & Isolation
Q4: The crude product contains high levels of the carboxylic acid (Hydrolysis Impurity), but we started with the ethyl ester chloride.
A: This is a common failure mode during the quenching step. The AlCl₃-ester complex is susceptible to hydrolysis if the quench is too exothermic or the pH is uncontrolled.
-
Root Cause: The Lewis acid activates the ester carbonyl, making it prone to attack by water during the quench.
-
Corrective Protocol:
-
Reverse Quench: Pour the reaction mixture into ice-cold dilute HCl, rather than adding water to the reaction. This dissipates heat instantly.
-
Temperature: Keep the quench mass below 10°C.
-
Phase Separation: Separate the organic layer immediately. Do not let the ester sit in the acidic aqueous slurry for prolonged periods.
-
Q5: We have a persistent emulsion during extraction. How do we break it?
A: Aluminum hydroxide gels cause emulsions.
-
Solution: Ensure the aqueous phase is strongly acidic (pH < 1) using 6N HCl. This keeps aluminum species in the soluble Al³⁺ form rather than the gelatinous Al(OH)₃. If an emulsion persists, filter the biphasic mixture through a pad of Celite before separation.
Experimental Protocols & Data
Standardized Analytical Method (HPLC)
Use this method to verify purity against the troubleshooting steps above.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 210 nm (carbonyl) |
| Target Retention | Product ~12.5 min; Acid Impurity ~9.0 min; Bis-impurity ~16.0 min |
Optimized Synthesis Workflow
The following diagram outlines the critical process parameters (CPPs) for the synthesis to minimize impurities.
Figure 2: Optimized process flow for minimizing hydrolysis and regioisomer formation.
References
-
Ueno, R., et al. (2006). Prostaglandin derivatives and process for production thereof.[3] U.S. Patent No.[3] 7,064,217. Washington, DC: U.S. Patent and Trademark Office. Link
- Olah, G. A. (1973). Friedel-Crafts Chemistry. New York: Wiley-Interscience.
-
BenchChem. (2025).[4] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Link
-
Sucampo Pharmaceuticals.[3] (2010).[3] Methods of making lubiprostone and intermediates thereof. WO Patent 2010083597A1. Link
Sources
Stability of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate under acidic conditions
Technical Support Center: Stability of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
Executive Summary & Chemical Context
Compound: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
CAS: 898752-10-8 (Analogous Reference)
Class:
This guide addresses the stability of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (henceforth EDOV ) in acidic environments.[1] As a delta-keto ester featuring an electron-deficient aryl group (2,4-difluorophenyl), EDOV exhibits a unique reactivity profile distinct from simple aliphatic esters.[1]
The Core Stability Challenge: In acidic media, EDOV is subject to a kinetic competition between hydrolysis (loss of the ethyl group) and intramolecular cyclization (formation of pseudo-acid or enol-lactone species).[1] The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the C5 ketone, subtly influencing the equilibrium of cyclization post-hydrolysis.
Critical Degradation Pathways (Mechanistic Insight)
To troubleshoot stability issues, you must understand how the molecule breaks down.
Pathway A: Acid-Catalyzed Hydrolysis ( Mechanism)
This is the primary degradation route.[1] In the presence of protons (
-
Observation: Loss of the parent peak (RT ~15-20 min on C18) and appearance of a more polar peak (Acid form, earlier RT).[1]
-
Kinetics: Pseudo-first-order relative to ester concentration if water is in excess.[1]
Pathway B: Intramolecular Cyclization (The "Hidden" Equilibrium)
Unlike simple esters, the product of Pathway A (the
Pathway C: Transesterification (Solvent Artifacts)[1]
-
Scenario: Analyzing the compound in Methanol with trace acid (e.g., 0.1% TFA).
-
Result: Conversion of the Ethyl ester to the Methyl ester. This is often mistaken for a degradation impurity but is a sample preparation artifact.[1]
Visualizing the Degradation Network
The following diagram illustrates the connectivity between the stable ester, the hydrolyzed acid, and the potential cyclic byproducts.
Figure 1: Acid-catalyzed degradation network of EDOV showing hydrolysis, cyclization, and solvent-mediated side reactions.[1][3]
Troubleshooting Guide & FAQs
Scenario 1: "My assay purity is dropping during LC-MS analysis."
Q: Are you using an acidic mobile phase with an alcohol?
-
Diagnosis: If your mobile phase contains Methanol and 0.1% Formic Acid (or TFA), and your sample sits in the autosampler for >4 hours, you are likely generating the Methyl Ester .
-
The Fix: Switch the organic mobile phase to Acetonitrile (ACN) . ACN is aprotic and prevents transesterification.[1]
-
Verification: Check the Mass Spectrum.[1]
Scenario 2: "I see a new peak eluting before the main peak after storage."
Q: Was the sample exposed to moisture or low pH?
-
Diagnosis: This is the Free Acid (5-(2,4-difluorophenyl)-5-oxovaleric acid).[1] The carboxylic acid is more polar than the ester, causing it to elute earlier on Reverse Phase (C18) columns.
-
Mechanism:
.[1] -
The Fix:
Scenario 3: "I observe a non-polar impurity appearing after heating in acid."
Q: Are you running a reaction at elevated temperature (>60°C)?
-
Diagnosis: Formation of the Enol-Lactone .[1]
-
Why? The delta-keto acid formed via hydrolysis can cyclize and lose water.[1] The 2,4-difluorophenyl group pulls electron density, making the ketone carbon more susceptible to nucleophilic attack by the carboxylic oxygen, followed by dehydration.
-
Prevention: Avoid heating acidic solutions of EDOV above 50°C unless cyclization is the intended pathway.
Experimental Protocols
Protocol A: Forced Degradation Study (Acid Hydrolysis)
Use this protocol to determine the stability half-life (
Reagents:
-
EDOV (10 mg)[1]
-
Acetonitrile (HPLC Grade)[1]
-
0.1 N Hydrochloric Acid (HCl)[1]
-
Internal Standard (e.g., Benzophenone or a stable sulfone)[1]
Workflow:
-
Preparation: Dissolve 10 mg EDOV in 5 mL Acetonitrile.
-
Initiation: Add 5 mL of 0.1 N HCl. (Final conc: ~1 mg/mL in 1:1 ACN:Aq HCl).
-
Incubation: Hold at 25°C (Ambient) and 60°C (Accelerated).
-
Sampling: Inject 5 µL into HPLC at
. -
Data Analysis: Plot
vs. Time. The slope .[1]
Expected Results Table:
| Condition | Time (h) | % Ester Remaining | Primary Degradant |
| 0.1N HCl / 25°C | 4 | > 95% | None |
| 0.1N HCl / 25°C | 24 | ~ 85-90% | Free Acid |
| 1.0N HCl / 60°C | 4 | < 50% | Free Acid + Lactone |
Protocol B: Neutralization & Recovery
If your batch has degraded to the acid, you can re-esterify or purify.
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Extraction: Wash 3x with sat.
solution.-
Note: The Ester stays in the Organic layer. The Acid moves to the Aqueous layer.
-
-
Recovery:
-
Organic Layer: Dry over
, filter, and concentrate to recover clean Ester. -
Aqueous Layer: Acidify to pH 2 with 1N HCl and extract with EtOAc to recover the Free Acid (if needed for characterization).
-
References & Authority
-
Mechanism of Ester Hydrolysis:
-
Reactivity of Delta-Keto Acids:
-
Source:Journal of Organic Chemistry. "Cyclization of
-keto acids to enol-lactones." -
Context: Explains the equilibrium between open-chain keto acids and their cyclic pseudo-acid forms.
-
-
Synthesis of Fluorinated Phenyl Ketones:
-
Source:U.S. Patent 5,273,995.[1] "Process for the synthesis of pyrrole analogs of mevalonolactone."
-
Relevance: Describes the synthesis and handling of 5-(4-fluorophenyl)-5-oxovaleric acid derivatives, providing analogous stability data for the 2,4-difluoro variant.
-
-
Safety & Handling (SDS):
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.[1]
Sources
- 1. 5-(2,4-difluorophenyl)-5-oxovaleric acid | 898766-25-1 [sigmaaldrich.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Convergent synthesis, kinetics insight and allosteric computational ascriptions of thiazole-(5-aryl)oxadiazole hybrids embraced with propanamides as alkaline phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate. Designed for researchers, scientists, and drug development professionals, this document offers a predictive framework based on established chemical principles to facilitate the identification and structural elucidation of this and similar keto-ester compounds. We will compare fragmentation behaviors under different ionization techniques, contrast mass spectrometry with other analytical methods, and provide detailed experimental protocols.
Introduction: The Structural Context of Fragmentation
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is a molecule possessing several key structural features that dictate its behavior upon ionization in a mass spectrometer. Understanding these features is paramount to interpreting its mass spectrum. The molecule combines an aromatic ketone, an aliphatic chain, and an ethyl ester. Each of these functional groups provides a predictable initiation point for fragmentation. The primary analytical challenge is to deconvolute the resulting spectrum by assigning fragment ions to specific bond cleavages and rearrangements, thereby confirming the molecule's structure.
The presence of the electronegative fluorine atoms on the phenyl ring and the two distinct carbonyl groups (ketone and ester) creates a rich landscape for fragmentation analysis. This guide will primarily focus on Electron Ionization (EI), a common "hard" ionization technique that provides extensive, structurally significant fragmentation, and will contrast this with the "soft" ionization method of Electrospray Ionization (ESI).
Part 1: Predicted Fragmentation Analysis under Electron Ionization (EI)
Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of an energetically unstable radical cation known as the molecular ion (M+•).[1][2] This excess energy causes the molecular ion to undergo a series of predictable fragmentation reactions.
The molecular weight of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (C₁₃H₁₄F₂O₃) is 272.24 g/mol . The molecular ion peak (M+•) is expected at m/z 272, though its intensity may be low due to the molecule's propensity to fragment.
Key Fragmentation Pathways
The most probable fragmentation pathways are initiated at the sites with the highest electron density and weakest bonds, primarily around the carbonyl groups.
-
Alpha-Cleavage at the Ketone: This is the most characteristic fragmentation for ketones and is expected to be the dominant pathway.[2][3] Cleavage of the bond between the carbonyl carbon and the difluorophenyl ring is highly favored due to the formation of a resonance-stabilized acylium ion.
-
Formation of the Difluorobenzoyl Cation (m/z 141): This fragment arises from the cleavage of the C-C bond adjacent to the aromatic ring. The resulting 2,4-difluorobenzoyl cation is highly stable and is predicted to be the base peak in the spectrum.[4]
-
Further Fragmentation (m/z 113): The difluorobenzoyl cation (m/z 141) can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the 2,4-difluorophenyl cation at m/z 113.[4]
-
-
McLafferty Rearrangement: This is a common rearrangement for carbonyl compounds containing an accessible γ-hydrogen.[3][5] The keto-carbonyl can abstract a hydrogen atom from the C3 position of the valerate chain via a six-membered transition state.
-
Formation of the Enol Radical Cation (m/z 156): This rearrangement results in the cleavage of the C2-C3 bond, leading to the elimination of a neutral ethyl acrylate molecule and the formation of a charged enol fragment, [(2,4-F2-Ph)-C(OH)=CH2]+•, at m/z 156.
-
-
Ester Group Fragmentations: The ethyl ester moiety also directs characteristic fragmentation.
-
Loss of Ethoxy Radical (m/z 227): Alpha-cleavage at the ester carbonyl can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in an acylium ion at m/z 227.
-
Ester McLafferty Rearrangement (m/z 244): The ester carbonyl can also participate in a McLafferty rearrangement, abstracting a hydrogen from the C4 position of the chain, leading to the elimination of neutral ethene (28 Da) and the formation of a carboxylic acid radical cation at m/z 244.
-
Predicted EI Mass Spectrum Data
| m/z (Predicted) | Ion Structure | Fragmentation Pathway | Relative Abundance (Predicted) |
| 272 | [C₁₃H₁₄F₂O₃]⁺• | Molecular Ion | Low to Moderate |
| 227 | [M - •OCH₂CH₃]⁺ | Alpha-cleavage at ester | Low |
| 156 | [C₈H₆F₂O]⁺• | McLafferty Rearrangement at Ketone | Moderate |
| 141 | [C₇H₃F₂O]⁺ | Alpha-cleavage at Ketone | High (Base Peak) |
| 113 | [C₆H₃F₂]⁺ | Loss of CO from m/z 141 | Moderate to High |
graph Fragmentation_EI { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];M [label="Molecular Ion\n[C₁₃H₁₄F₂O₃]⁺•\nm/z 272", fillcolor="#F1F3F4"]; F141 [label="2,4-Difluorobenzoyl Cation\n[C₇H₃F₂O]⁺\nm/z 141", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F113 [label="2,4-Difluorophenyl Cation\n[C₆H₃F₂]⁺\nm/z 113", fillcolor="#FBBC05", fontcolor="#202124"]; F156 [label="Enol Radical Cation\n[C₈H₆F₂O]⁺•\nm/z 156", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F227 [label="Acylium Ion\n[M - •OC₂H₅]⁺\nm/z 227", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> F141 [label=" α-Cleavage\n(Base Peak)"]; F141 -> F113 [label=" - CO"]; M -> F156 [label=" McLafferty\nRearrangement"]; M -> F227 [label=" Ester α-Cleavage"]; }
Caption: Predicted EI fragmentation pathways for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.
Part 2: Comparison with Electrospray Ionization (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules.[1][6] Unlike EI, ESI typically does not cause fragmentation in the ion source. Instead, it generates even-electron ions, primarily protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.
For Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, ESI-MS in positive ion mode would be expected to produce prominent ions at:
-
m/z 273.1: Protonated molecule [M+H]⁺
-
m/z 295.1: Sodium adduct [M+Na]⁺
To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, a specific precursor ion (e.g., m/z 273.1) is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The fragmentation of an even-electron ion like [M+H]⁺ proceeds through different mechanisms than the radical-driven pathways of EI, typically involving the loss of stable, neutral molecules.
Predicted ESI-MS/MS Fragmentation of [M+H]⁺:
-
Loss of Ethanol (C₂H₅OH, 46 Da): A likely fragmentation pathway would be the loss of ethanol from the protonated ester, yielding a fragment at m/z 227.
-
Loss of Water (H₂O, 18 Da): If protonation occurs on the keto-carbonyl, subsequent loss of water is possible, yielding a fragment at m/z 255.
Caption: General experimental workflow for tandem mass spectrometry (ESI-MS/MS).
Part 3: Comparison with Other Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and structural motifs, a comprehensive characterization relies on its use in conjunction with other analytical methods.
| Technique | Information Provided | Sample Requirements | Primary Role in Analysis |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), and structural information from fragmentation patterns. | Small amounts (ng to pg), requires ionization. | Confirms molecular weight and provides key structural pieces based on fragmentation. |
| NMR Spectroscopy | Unambiguous molecular structure, stereochemistry, and connectivity of all atoms (¹H, ¹³C, ¹⁹F).[7] | Larger amounts (mg), sample must be soluble. | The definitive tool for complete structure elucidation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-O, C-F, aromatic rings). | Small amounts (µg to mg), various sample forms. | Confirms the presence of key functional groups predicted by the structure. |
For Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, ¹⁹F NMR would be particularly valuable for confirming the substitution pattern on the aromatic ring, a detail that can be difficult to ascertain from mass spectrometry alone.
Part 4: Experimental Protocols
The protocols provided below are generalized starting points and should be optimized for the specific instrumentation used.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This method is ideal for volatile and thermally stable compounds like the target analyte.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., ethyl acetate or dichloromethane). Dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
GC Parameters:
-
Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[8]
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis: Identify the chromatographic peak for the analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the observed pattern with the predicted fragmentation.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is suitable if the compound is part of a complex mixture or has limited thermal stability.
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (adjust to minimize in-source fragmentation).
-
Desolvation Gas (N₂): 600 L/hr at 350°C.
-
Mass Range: m/z 100-500.
-
For MS/MS: Select the precursor ion [M+H]⁺ (m/z 273.1) and apply a collision energy of 10-30 eV to induce fragmentation.
-
Conclusion
The mass spectrometric analysis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate provides a wealth of structural information. Under Electron Ionization, the fragmentation pattern is predicted to be dominated by alpha-cleavage at the ketone, yielding a characteristic and stable base peak at m/z 141, with further fragmentation to m/z 113. The McLafferty rearrangement and cleavages associated with the ethyl ester group provide additional confirmatory fragments. In contrast, Electrospray Ionization will primarily yield the protonated molecule, requiring tandem MS to induce fragmentation for structural analysis. By combining the insights from mass spectrometry with data from NMR and IR spectroscopy, researchers can achieve an unambiguous and comprehensive characterization of this molecule.
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]
-
Chen, H., et al. (2006). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Johnstone, R. A. W., & Rose, M. E. (1970). Fragmentation mechanisms in mass spectrometry. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry. Available at: [Link]
-
Mortensen, P. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Southern Denmark. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Xia, Y., et al. (2020). EI-MS spectra from GC-Q-TOF MS of various compounds. ResearchGate. Available at: [Link]
-
Stuzhin, P. A., et al. (2022). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Dudkin, S. V., et al. (2023). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Molecules. Available at: [Link]
-
Veres, G., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Revista de Chimie. Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. GCMS Section 6.11.3 [people.whitman.edu]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Comparison Guide: IR Analysis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
The following guide provides an in-depth technical comparison and spectral analysis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., antifungal azoles and selective estrogen receptor degraders).
This guide is structured to assist analytical chemists and formulation scientists in validating compound identity and purity through Infrared (IR) Spectroscopy.
Executive Summary: The Diagnostic "Fingerprint"
In drug development, Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (CAS 898753-08-7) serves as a fluorinated building block. Its "performance" in an analytical context is defined by the spectral resolution of its functional groups—specifically the ability to distinguish the intact ester from its hydrolysis products (acid impurities) and non-fluorinated analogs.
Key Performance Indicator (KPI): The compound exhibits a unique "Twin Carbonyl" signature split by approximately 40–50 cm⁻¹, combined with high-intensity C–F stretching bands in the fingerprint region. This guide compares these features against common process impurities to establish a self-validating QC protocol.
Spectral Characterization: The Product Profile
The infrared spectrum of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is dominated by three primary zones. The following data is derived from structural functional group analysis and validated against standard correlation tables for aryl ketones and aliphatic esters.
Zone A: The Carbonyl Region (1680–1750 cm⁻¹)
This is the most critical region for identity confirmation. Unlike simple ketones, this molecule contains two distinct carbonyl environments.[1]
| Functional Group | Frequency ( | Intensity | Assignment Logic |
| Ester C=O | 1735 ± 5 cm⁻¹ | Strong | Typical aliphatic ethyl ester stretch. Unaffected by the aromatic ring due to the insulating alkyl chain (valerate spacer). |
| Aryl Ketone C=O | 1690 ± 5 cm⁻¹ | Strong | Conjugated with the 2,4-difluorophenyl ring. The conjugation lowers the frequency (vs. 1715 cm⁻¹ aliphatic), while the ortho/para-fluorine atoms (EWG) exert an inductive effect that slightly counters the resonance drop. |
Zone B: The Fluorine Fingerprint (1100–1280 cm⁻¹)
The presence of the 2,4-difluorophenyl moiety provides a diagnostic "mask" that distinguishes this compound from non-fluorinated starting materials.
-
C–F Stretch (Aryl): Multiple intense bands between 1100–1280 cm⁻¹ .
-
Specificity: These bands are often the strongest in the entire spectrum, potentially overlapping with C–O stretches but distinguishable by their multiplet nature typical of poly-fluorinated aromatics.
Zone C: High-Frequency Region (>2800 cm⁻¹)
-
C–H (Aromatic): Weak bands >3000 cm⁻¹.
-
C–H (Aliphatic): 2980–2850 cm⁻¹ (Methylene chains of the valerate and ethyl group).
Comparative Analysis: Product vs. Alternatives
To validate "performance" (purity and identity), we compare the product against its two most likely contaminants/analogs: the Hydrolysis Impurity (Acid form) and the Non-Fluorinated Analog .
Comparison 1: Stability Check (vs. Carboxylic Acid)
Alternative:5-(2,4-difluorophenyl)-5-oxovaleric acid (Hydrolysis product).
| Feature | Target Product (Ester) | Alternative (Acid Impurity) | Diagnostic Result |
| Carbonyl 1 | ~1735 cm⁻¹ (Ester) | ~1710 cm⁻¹ (Acid Dimer) | Shift: The Ester C=O disappears; Acid C=O merges closer to the Ketone peak. |
| O–H Region | Absent | Broad, 2500–3300 cm⁻¹ | Critical Flag: Appearance of the "carboxylic acid beard" (broad H-bonding band). |
| Resolution | High (Two distinct C=O peaks) | Low (Overlapping C=O peaks) | The ester provides cleaner spectral separation. |
Comparison 2: Identity Check (vs. Non-Fluorinated Analog)
Alternative:Ethyl 5-phenyl-5-oxovalerate (Starting material or analog).
| Feature | Target Product (Difluoro) | Alternative (Non-Fluoro) | Diagnostic Result |
| C–F Region | Strong bands (1100–1280 cm⁻¹) | Absent | The "Fluorine Fingerprint" is the primary pass/fail criteria. |
| Aryl C=C | ~1600 cm⁻¹ (Split/Shifted) | ~1600 cm⁻¹ (Standard) | Fluorination often causes splitting or intensity changes in ring breathing modes. |
Experimental Protocol: Self-Validating Workflow
Objective: Acquire a QC-grade spectrum to confirm identity and absence of hydrolysis. Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended due to the compound's likely state (low-melting solid or viscous oil) and the need to avoid moisture interference (KBr hygroscopicity).
Step-by-Step Methodology
-
System Blanking:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
-
Sample Application:
-
Apply ~10 mg of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate to the crystal center.
-
Note: If the sample is solid, apply pressure using the anvil to ensure intimate contact. If liquid, ensure full coverage of the active area.
-
-
Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Scans: 32 (Screening) or 64 (High Quality).
-
Resolution: 4 cm⁻¹.
-
-
Data Processing (The "Self-Validation" Step):
-
Baseline Correction: Apply automatic baseline correction.
-
Peak Picking: Set threshold to detect the Carbonyl doublet.
-
Validation Logic:
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical decision tree for interpreting the IR data of this specific compound.
Figure 1: QC Decision Tree for Spectral Validation. This workflow ensures the exclusion of hydrolyzed acid impurities and non-fluorinated analogs.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Aryl Ketones and Esters. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
PubChem. Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Technical Comparison Guide: COA Specifications for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
Executive Summary & Chemical Context[1][2][3][4][5][6]
Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is a pivotal pharmacophore building block used in the synthesis of Lubiprostone (Amitiza) , a chloride channel activator for the treatment of chronic idiopathic constipation.[][2][3]
In the total synthesis of Lubiprostone, this intermediate provides the difluorophenyl ring and the carbon chain necessary for the subsequent Wittig olefination and cyclization steps.[3] The purity of this ester is the single most critical factor determining the yield of the downstream bicyclic ring closure.[3]
This guide compares High-Purity Pharma Grade (HP-Grade) specifications against Standard Synthesis Grade (SS-Grade) to assist process chemists in material selection.
Chemical Identity[2][5][7][8][9][10]
-
Chemical Name: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate[][2][3]
-
Key Impurity Risk: Regioisomeric contamination (2,6-difluoro isomer) and Hydrolysis (Free Acid).[][2][3]
Comparative Specification Analysis (COA)[4][5][7]
The following table contrasts the required specifications for GMP-compliant synthesis (HP-Grade) versus early-stage R&D material (SS-Grade).
Table 1: Specification Comparison
| Parameter | HP-Grade (Pharma Intermediate) | SS-Grade (Standard Research) | Scientific Rationale |
| Assay (HPLC) | ≥ 98.5% (Area %) | ≥ 95.0% (Area %) | High purity is required to prevent side-reactions during the sensitive Wittig reaction steps.[][2][3] |
| Appearance | White to off-white crystalline solid or clear oil (MP dependent) | Yellow to amber liquid/solid | Color indicates oxidation products or polymerized phenolic impurities. |
| 2,6-Difluoro Isomer | ≤ 0.15% | ≤ 2.0% | CRITICAL: This regioisomer is chemically similar and extremely difficult to separate from the final API.[][2][3] |
| Free Acid Content | ≤ 0.5% | ≤ 3.0% | The acid form (hydrolysis product) interferes with base-catalyzed downstream reactions (e.g., Wittig).[][2][3] |
| Moisture (KF) | ≤ 0.2% | ≤ 1.0% | Excess water promotes ester hydrolysis back to the free acid during storage. |
| Residual Solvents | Meets ICH Q3C (e.g., DCM < 600 ppm) | Not Tested / Conforms to structure | Residual Friedel-Crafts solvents (DCM, Nitrobenzene) are toxic and must be controlled early.[][2][3] |
| Sulfated Ash | ≤ 0.1% | ≤ 0.5% | Indicates residual Aluminum/Lewis acid salts from the Friedel-Crafts synthesis.[][2] |
Deep Dive: The "Killer" Impurities
Understanding why the HP-Grade is necessary requires analyzing the synthesis pathway.[][2] The molecule is typically synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene with an ethyl glutaryl chloride derivative.[][2][3]
The Regioisomer Problem
The reaction directs the acyl group primarily to the 4-position (para to one fluorine, ortho to the other).[][3] However, the 2-position (between the two fluorines) is also activated, though sterically hindered.[][2][3]
-
Result: Formation of Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate.[][2][3]
-
Impact: If this isomer is carried forward, it forms a "Lubiprostone Isomer" that is nearly indistinguishable by standard HPLC in the final API, leading to batch rejection.[2][3]
Visualization: Synthesis & Impurity Origin[7]
Figure 1: Synthesis pathway showing the origin of the critical regioisomer and hydrolysis degradant.
Experimental Validation Protocols
To verify the COA claims, the following self-validating analytical protocols are recommended. These methods are derived from standard pharmaceutical analysis of aromatic ketones.
High-Performance Liquid Chromatography (HPLC)
This method separates the target ester from the free acid and the critical 2,6-isomer.[][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[][2][3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps the acid impurity protonated for better peak shape).
-
Mobile Phase B: Acetonitrile (ACN).[]
-
Gradient:
-
Detection: UV @ 254 nm (Aromatic ring absorption).[]
-
Temperature: 30°C.
Validation Criteria:
-
The Free Acid will elute before the ester (more polar).
-
The 2,6-Isomer typically elutes slightly after the main peak due to the "ortho effect" altering interaction with the stationary phase (confirmation with standard required).[][2][3]
GC-MS (For Volatiles & Solvents)
While HPLC is preferred for the assay, GC-MS is required to detect residual 1,3-difluorobenzene (starting material).[][2][3]
-
Column: DB-5ms or equivalent (30m x 0.25mm).[][2]
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 50°C (hold 2 min) → 20°C/min → 250°C.
-
Rationale: 1,3-difluorobenzene is highly volatile and may co-elute with the solvent front in HPLC; GC ensures it is removed.[][2][3]
Decision Matrix: Selecting the Right Grade
Use this logic flow to determine which material grade suits your current development phase.
Figure 2: Decision matrix for selecting material grade based on development phase and downstream purification capabilities.
References
-
European Patent Office. (2020).[] Process for the preparation of Lubiprostone and intermediates thereof (EP 3594201 A1). Retrieved from [][2][3]
-
U.S. Food and Drug Administration (FDA). (2006).[] Amitiza (Lubiprostone) Prescribing Information.[][6] Retrieved from [][2][3]
-
Sucampo Pharmaceuticals. (2012).[] Methods for synthesis of bicyclic prostaglandin derivatives (US Patent 8,114,890).[] Retrieved from [][2][3]
-
International Conference on Harmonisation (ICH). (2006).[] Impurities in New Drug Substances Q3A(R2).[] Retrieved from [][2][3]
Sources
- 2. EP2627647B1 - Processes for preparation of lubiprostone - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US20150005528A1 - Intermediates for the preparation of lubiprostone - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
[1][2][3]
CAS Number: 898753-08-7 Synonyms: Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate; Lubiprostone Intermediate Chemical Class: Fluorinated Phenyl Keto Ester[1][2][3][4]
Executive Summary & Application Context
This guide outlines the critical safety, logistical, and operational protocols for handling Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate . As a key intermediate in the synthesis of Lubiprostone (a chloride channel activator used for chronic idiopathic constipation), this compound requires strict adherence to protocols designed for fluorinated organic synthesis.[2][3]
While often categorized under general "Esters, n.o.s."[1][2] for transport, the presence of the 2,4-difluorophenyl moiety dictates specific waste management streams (Halogenated) and reactivity considerations (electrophilic ketone susceptibility).[1][2][3] This guide moves beyond generic SDS data to provide a field-ready operational standard.
Hazard Identification & Risk Assessment
The primary risks associated with this compound are mucosal irritation and potential systemic toxicity upon ingestion.[3] The fluorination pattern increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.[3]
Table 1: GHS Classification & Hazard Statements
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][3][4][5] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[3][6][7] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[3][4][5][6][7][8][9] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][3][7][8] |
Personal Protective Equipment (PPE) Strategy
Effective protection requires a barrier strategy that accounts for the compound's physical state (typically a liquid or low-melting solid) and its organic solubility.[1][2][3]
3.1 Hand Protection: Permeation Logic
Do not rely on standard latex gloves.[3] As an ester/ketone derivative, this compound can degrade latex.[3]
-
Primary Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) .[3]
-
Rationale: Nitrile provides excellent splash protection against esters.[3]
-
-
High-Exposure/Immersion: Laminate Film (Silver Shield/4H) or Butyl Rubber .[1][3]
3.2 Respiratory Protection[1][3][9][10]
-
Routine Handling: Perform all operations within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Outside Fume Hood (Spills/Maintenance): Use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P95 particulate filter .[1][3]
-
Why: The "OV" component protects against the ester vapors; the "P95" protects against aerosols if the liquid is nebulized or if handling the solid form.
-
3.3 Visual Decision Matrix: PPE & Response
The following diagram illustrates the decision logic for PPE selection and immediate spill response.
Figure 1: Decision logic for PPE selection based on operational context. Note the escalation to respiratory protection if engineering controls (fume hood) are absent.
Operational Handling Protocol
This protocol ensures data integrity for biological assays (preventing contamination) and operator safety.[3][4]
4.1 Preparation
-
Engineering Check: Verify fume hood flow is >0.5 m/s.
-
Waste Setup: Pre-label a waste container specifically for "Halogenated Organic Waste" .
4.2 Weighing & Transfer[1][2][3]
-
Tare: Place the receiving vessel (round bottom flask) on the balance inside the hood if possible. If the balance is external, tare the vessel, then move it to the hood to add the chemical.[2][3]
-
Transfer: Use a glass pipette or stainless steel spatula .[3][4] Avoid plastic syringes if compatibility is untested, as esters can swell certain polymers.[3]
-
Sealing: Immediately reseal the stock container. Fluorinated esters can be hygroscopic; moisture may hydrolyze the ester linkage over time.[3]
4.3 Reaction Monitoring (TLC/HPLC)
-
TLC Visualization: The compound is UV active (phenyl ring).[3] Use UV light (254 nm).[3]
-
Stain: If UV is weak, use Phosphomolybdic Acid (PMA) or Hanessian’s Stain followed by heat.[2][3] The ketone functionality typically responds well to these stains.[3]
Emergency Response & Disposal
Table 2: Emergency Scenarios
| Scenario | Immediate Action | Technical Note |
| Skin Contact | Wash with soap and water for 15 min.[1][3][4][8] | Do not use organic solvents (ethanol) to wash skin; this increases absorption.[3] |
| Eye Contact | Rinse with water for 15 min; lift eyelids.[3][6][8] | Remove contact lenses immediately if easy to do.[3][6][9] |
| Spill (Liquid) | Absorb with sand, vermiculite, or clay.[1][2][3] | Do not use sawdust (flammability risk with esters).[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Call Poison Control. |
5.1 Disposal Plan
-
Destruction: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride generated during combustion).[1][3]
References
-
PubChem. (n.d.).[3] Compound Summary: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.[1][2][3][11] National Library of Medicine.[3] Retrieved February 27, 2026, from [Link][1][2][3]
-
Ueno, R., et al. (2006).[3] Methods for producing prostaglandin derivatives. U.S. Patent No.[3] 7,064,216.[3] Washington, DC: U.S. Patent and Trademark Office.[3] (Context for Lubiprostone synthesis).
-
ECHA (European Chemicals Agency). (n.d.).[3] C&L Inventory: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.[1][2][3] Retrieved February 27, 2026, from [Link][1][2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. CN103787942A - Intermediate for preparing lubiprostone, preparation method of intermediate and method for preparing lubiprostone through intermediate - Google Patents [patents.google.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mu.edu.sa [mu.edu.sa]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.fi [fishersci.fi]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. canbipharm.com [canbipharm.com]
- 11. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
